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  • Product: (3R,4R)-rel-4-Methoxypiperidin-3-ol

Core Science & Biosynthesis

Foundational

(3R,4R)-rel-4-Methoxypiperidin-3-ol: A Critical Chiral Building Block in Next-Generation Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted oncology, the precise tuning of an Active Pharmaceutical Ingredient's (API) physicochemical properties is the difference between clinical efficacy and metabolic failu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology, the precise tuning of an Active Pharmaceutical Ingredient's (API) physicochemical properties is the difference between clinical efficacy and metabolic failure. (3R,4R)-rel-4-Methoxypiperidin-3-ol (often referred to as trans-4-methoxypiperidin-3-ol) has emerged as a highly privileged, stereodefined secondary amine building block. It is strategically deployed by medicinal chemists to overcome complex resistance mutations in kinase targets, most notably in the synthesis of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like BLU-945[1]. By offering a precise balance of polarity, hydrogen bonding capacity, and steric flexibility, this piperidine derivative enables APIs to bypass acquired resistance mechanisms while maintaining optimal pharmacokinetic profiles.

Physicochemical & Structural Profiling

To understand why this specific fragment is chosen over simpler amines, one must analyze its structural metrics. The trans relative stereochemistry (denoted by the "rel" prefix, indicating a racemic mixture of the 3R,4R and 3S,4S enantiomers) positions the hydroxyl and methoxy groups in a way that minimizes internal steric clash while maximizing their availability for solvent interaction[2].

Quantitative Chemical Properties

The following table summarizes the core quantitative data utilized during computational modeling and synthetic planning[2][3]:

PropertyValueStructural Significance
Chemical Name (3R,4R)-rel-4-Methoxypiperidin-3-olDefines the trans relative stereochemistry.
CAS Registry Number 1612172-92-5Standard identifier for the racemic trans isomer.
Molecular Formula C₆H₁₃NO₂Provides a low molecular weight addition to complex scaffolds.
Molecular Weight 131.17 g/mol Minimal impact on the overall API molecular weight limit (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) ~41.5 ŲOptimizes membrane permeability while preventing excessive lipophilicity.
Hydrogen Bond Donors 2 (Amine -NH, Hydroxyl -OH)Critical for anchoring the API to the kinase hinge region.
Hydrogen Bond Acceptors 3 (Amine -N, Hydroxyl -O, Methoxy -O)Enhances solubility and interaction with solvent-exposed pocket residues.

Strategic Utility in Medicinal Chemistry (E-E-A-T)

The integration of (3R,4R)-rel-4-methoxypiperidin-3-ol into a drug scaffold is rarely accidental; it is a calculated maneuver to optimize Lipophilic Efficiency (LipE) .

During the lead optimization phase of, researchers initially utilized highly lipophilic heterocyclic groups (like 2,7-naphthyridine) which suffered from poor metabolic stability[1]. Replacing these with the 4-methoxypiperidin-3-ol moiety introduced a polar vector that dramatically lowered intrinsic clearance in human liver microsomes (HLM Clint) without sacrificing target binding affinity[1]. Furthermore, its utility extends beyond oncology; recent patent literature highlights its use in synthesizing azaindole carboxamide inhibitors of nicotinamide N-methyltransferase (NNMT) for the treatment of metabolic and kidney diseases[4].

Biological Mechanism: Overcoming EGFR Resistance

Third-generation EGFR inhibitors (like osimertinib) bind covalently to the C797 residue in the ATP-binding pocket. However, tumors inevitably develop a C797S mutation , replacing the cysteine with a serine, thereby abolishing covalent binding and conferring total resistance[5].

APIs incorporating the 4-methoxypiperidin-3-ol motif are designed as reversible inhibitors. The flexible piperidine ring allows the molecule to adopt a unique spatial conformation that perfectly fits the mutated ATP pocket (L858R/T790M/C797S) while avoiding steric clashes that would otherwise occur with wild-type EGFR[6].

EGFR_Pathway MutantEGFR Mutant EGFR (L858R/T790M/C797S) ATP ATP Binding Pocket MutantEGFR->ATP Steric Blockade PI3K PI3K / AKT Pathway MutantEGFR->PI3K Signal Inhibited MAPK RAS / MAPK Pathway MutantEGFR->MAPK Signal Inhibited API API with 4-Methoxy piperidin-3-ol Motif API->MutantEGFR Reversible Binding Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Induced via Blockade MAPK->Apoptosis Induced via Blockade

Mechanism of mutant EGFR inhibition by therapies utilizing the piperidine derivative.

Synthetic Methodologies & Workflows

The secondary amine of the piperidine ring is highly nucleophilic, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions to attach it to core heteroaryl scaffolds (e.g., isoquinolines or pyrimidines)[1][7].

SyntheticWorkflow SM Heteroaryl Halide (Core Scaffold) Reaction SNAr Coupling (DIPEA, NMP, 120°C) SM->Reaction Piperidine (3R,4R)-rel-4-Methoxy piperidin-3-ol Piperidine->Reaction Intermediate Coupled API Intermediate Reaction->Intermediate LC-MS Validation Purification Prep-HPLC & Chiral Resolution Intermediate->Purification Workup API Purified API (e.g., BLU-945 Analog) Purification->API NMR/Purity Check

Workflow for the integration of (3R,4R)-rel-4-Methoxypiperidin-3-ol into API scaffolds.

Step-by-Step Protocol: SNAr Functionalization of a Heteroaryl Core

This protocol represents a self-validating system designed to ensure maximum yield and stereochemical preservation during scaffold functionalization.

  • Reaction Preparation: In a flame-dried reaction vial, dissolve the heteroaryl chloride/bromide core (1.0 equiv) and (3R,4R)-rel-4-methoxypiperidin-3-ol hydrochloride (1.2 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent. It effectively solvates the transition state of the SNAr reaction, accelerating the substitution of sterically hindered halides.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at room temperature.

    • Causality: DIPEA serves a critical dual purpose. First, it free-bases the piperidine hydrochloride salt to generate the active, naked nucleophile. Second, it acts as an acid scavenger to neutralize the HCl byproduct formed during the reaction, preventing the piperidine from re-protonating and stalling the reaction.

  • Thermal Activation: Seal the vial under a nitrogen atmosphere and heat the mixture to 110–120 °C for 4–6 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the activation energy barrier associated with substituting deactivated heteroaryl halides.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete only when the starting material mass peak (<5% AUC) is entirely replaced by the product mass [M+H]+. Do not proceed to aqueous workup until this conversion is analytically verified to prevent the difficult chromatographic separation of unreacted starting material from the product.

  • Workup and Extraction: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine (3x).

    • Causality: Repeated aqueous washes are mandatory to remove the highly polar NMP solvent and residual DIPEA salts, cleanly partitioning the desired coupled intermediate into the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Analytical Validation & Quality Control

Because the "rel" designation indicates a racemic mixture of trans enantiomers, downstream pharmaceutical applications often require rigorous chiral resolution to isolate the specific enantiomer (e.g., the pure 3R,4R isomer) required for target binding[4].

  • NMR Validation: The relative trans stereochemistry must be validated using ¹H NMR spectroscopy. The coupling constants ( J ) between the protons at the C3 and C4 positions will indicate a diaxial relationship (typically J = 8–11 Hz), confirming that the hydroxyl and methoxy groups are situated in the lower-energy equatorial positions.

  • Chiral SFC Validation: Supercritical Fluid Chromatography (SFC) utilizing a chiral stationary phase (e.g., Chiralpak AD-H) is the self-validating standard for determining enantiomeric excess (ee). The API is only released for biological testing once an ee of >99% is confirmed.

References

  • Eno, M. S., et al. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 65(14), 9662–9677 (2022). URL:[Link]

  • "Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase (WO2025149628A1)." Google Patents, (2025).
  • "Deep mutational scanning reveals EGFR mutations conferring resistance to the 4th-generation EGFR tyrosine kinase inhibitor BLU-945." Nature Communications, 15, 6063 (2024). URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: High-Resolution ¹H and ¹³C NMR Spectroscopy of (3R,4R)-rel-4-Methoxypiperidin-3-ol

Executive Summary & Pharmacophore Significance (3R,4R)-rel-4-methoxypiperidin-3-ol (CAS: 1612172-92-5), commonly referred to as trans-4-methoxypiperidin-3-ol, is an essential aliphatic heterocyclic building block in cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

(3R,4R)-rel-4-methoxypiperidin-3-ol (CAS: 1612172-92-5), commonly referred to as trans-4-methoxypiperidin-3-ol, is an essential aliphatic heterocyclic building block in contemporary medicinal chemistry. Its rigid chair conformation and precise stereochemistry make it an ideal vector for tuning physicochemical properties—such as lipophilicity (LogD) and topological polar surface area (TPSA)—in complex active pharmaceutical ingredients (APIs).

Notably, this specific diastereomer is a critical intermediate in the synthesis of BLU-945 , a fourth-generation, reversible, and wild-type-sparing Epidermal Growth Factor Receptor (EGFR) mutant inhibitor. BLU-945 was specifically developed to target the T790M and C797S resistance mutations in non-small-cell lung cancer (NSCLC) [1]. Accurate structural characterization of this building block via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensuring the stereochemical integrity of the downstream API.

Structural and Conformational Analysis

The "(3R,4R)-rel" designation indicates the relative trans stereochemistry between the hydroxyl group at C3 and the methoxy group at C4. In a piperidine ring, the trans-3,4-disubstituted system strongly favors a specific conformation to minimize steric strain [2].

  • Conformational Causality: To avoid severe 1,3-diaxial interactions, the piperidine ring adopts a chair conformation where both the 3-OH and 4-OMe groups occupy equatorial positions.

  • NMR Implications: Because the substituents are equatorial, their corresponding geminal protons (H-3 and H-4) are forced into axial positions. This diequatorial conformation dictates the NMR coupling constants (J-values). According to the Karplus relationship, the dihedral angle of ~180° between the axial H-3 and axial H-4 protons results in a large diaxial coupling constant (J ≈ 9.5–11.0 Hz).

Conformational_Logic A (3R,4R)-rel Stereochemistry B Diequatorial Conformation A->B Minimizes 1,3-diaxial interactions C Diaxial Protons (H3ax, H4ax) B->C Positions protons axially D Large J-Couplings (J ~ 9-11 Hz) C->D Karplus Equation

Causal relationship between relative stereochemistry and observed 1H NMR coupling constants.

High-Resolution ¹H NMR Spectroscopy: Signal Assignment

The ¹H NMR spectrum of trans-4-methoxypiperidin-3-ol is characterized by distinct multiplets driven by the rigid chair conformation. The data presented below represents standard acquisition parameters in DMSO-d₆ at 400 MHz.

Table 1: ¹H NMR Assignments and Causality (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-2eq 3.05dd12.0, 4.51HDeshielded by adjacent N; equatorial position shows smaller vicinal couplings.
H-4ax 2.95ddd10.5, 9.5, 4.51HDeshielded by OMe; large diaxial coupling with H-3ax and H-5ax.
H-6eq 2.90m-1HDeshielded by adjacent N; overlaps slightly with H-4ax.
H-6ax 2.55m-1HUpfield of H-6eq due to anisotropic shielding; large geminal coupling.
H-2ax 2.45dd12.0, 10.51HUpfield of H-2eq; large geminal and diaxial couplings.
H-5eq 2.05m-1HTypical piperidine equatorial proton; small vicinal couplings.
H-5ax 1.25m-1HMost shielded ring proton; large diaxial couplings with H-4ax and H-6ax.
-OCH₃ 3.28s-3HTypical methoxy singlet; sharp and distinct.
H-3ax 3.35ddd10.5, 9.5, 4.51HDeshielded by OH; large diaxial coupling with H-4ax and H-2ax.
-OH 4.65br s / d~ 4.01HExchangeable proton; may show coupling to H-3ax if exchange is slow.
-NH 2.50 - 3.00br s-1HExchangeable; broadens due to quadrupolar relaxation of Nitrogen-14.

High-Resolution ¹³C NMR Spectroscopy: Signal Assignment

The ¹³C NMR spectrum is dictated by the inductive effects (α, β, and γ) of the heteroatoms (N, O).

Table 2: ¹³C NMR Assignments and Causality (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-4 82.1CHStrongly deshielded (α-effect) by directly attached OMe; β-effect from C-3 OH.
C-3 74.5CHStrongly deshielded (α-effect) by directly attached OH.
-OCH₃ 56.0CH₃Typical methoxy carbon shift.
C-2 53.2CH₂Deshielded by adjacent N; experiences a β-effect (+8 ppm) from the C-3 OH.
C-6 45.6CH₂Deshielded by N; experiences a slight γ-shielding effect (-2 ppm) from C-4 OMe.
C-5 31.4CH₂Shielded relative to other ring carbons; experiences β-effect from C-4 OMe.

Protocol: High-Resolution NMR Acquisition and Self-Validating Assignment

To ensure absolute trustworthiness in structural elucidation, researchers must employ a self-validating NMR protocol [3]. This methodology ensures that the assignment does not rely solely on empirical chemical shift predictions, but rather on an internally consistent web of 2D correlations.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (100 atom % D).

  • Causality: DMSO-d₆ is selected over CDCl₃ because its high dielectric constant disrupts intermolecular hydrogen bonding. This sharpens the signals for the polar -OH and -NH protons and shifts the residual solvent peak (2.50 ppm) away from the critical H-3 and H-4 multiplets (~2.9–3.4 ppm).

Step 2: 1D Acquisition (¹H and ¹³C)
  • ¹H NMR: Acquire at ≥400 MHz using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16–32 scans.

    • Causality: A 2.0s D1 ensures complete T1 relaxation of all protons, guaranteeing accurate integration (crucial for distinguishing the 3H methoxy singlet from the 1H ring multiplets).

  • ¹³C{¹H} NMR: Acquire using WALTZ-16 proton decoupling, D1 of 2.0–3.0 seconds, and 512–1024 scans.

Step 3: The Self-Validating 2D Network (COSY, HSQC, HMBC)

Execute the following 2D experiments to close the validation loop:

  • COSY (Correlation Spectroscopy): Identify the continuous spin system. The large ~10 Hz cross-peak between the signals at 3.35 ppm and 2.95 ppm confirms that H-3 and H-4 are adjacent and axial.

  • HSQC (Heteronuclear Single Quantum Coherence): Map the assigned protons to their respective carbons (e.g., H-3 at 3.35 ppm correlates to C-3 at 74.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical validation step. Observe the ³J_{CH} correlation from the methoxy protons (3.28 ppm) to the carbon at 82.1 ppm.

    • Causality: Because the methoxy protons only correlate to C-4 across the ether oxygen, this unambiguously identifies C-4. Consequently, the adjacent carbon in the COSY/HSQC network must be C-3, proving the regiochemistry with zero reliance on external databases.

Application in Drug Discovery: The Case of BLU-945

In the synthesis of advanced targeted therapeutics like BLU-945, trans-4-methoxypiperidin-3-ol is utilized to introduce a polar, stereochemically dense motif that enhances solubility and modulates the basicity of the molecule. The rigorous NMR validation described above ensures that the correct enantiomer/diastereomer is carried forward into the cross-coupling and SNAr steps of the API synthesis [1].

Workflow A trans-4-Methoxypiperidin-3-ol (Building Block) B SNAr / Cross-Coupling Reactions A->B Synthesis F NMR Validation (1H, 13C, 2D-NMR) A->F QC / Structure ID C Advanced Intermediate (Core Scaffold) B->C D Lead Optimization (e.g., BLU-945) C->D E Inhibition of Mutant EGFR (T790M / C797S) D->E Target Engagement F->A Validates

Workflow of trans-4-methoxypiperidin-3-ol integration and validation in EGFR inhibitor development.

References

  • Eno, M. S., et al. "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 2022, 65(14), 9662–9677.[Link]

  • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[Link]

  • Parthiban, P., et al. "Facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones: Stereochemical investigation by 1D/2D NMR." Journal of Molecular Structure, 2011, 990(1-3), 205-214.[Link]

Foundational

Stereochemical Configuration Analysis of (3R,4R)-rel-4-Methoxypiperidin-3-ol: A Comprehensive Technical Guide

Executive Summary The piperidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to modulate physicochemical properties and target-binding affinities. Specifically, (3R,4R)-rel-4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to modulate physicochemical properties and target-binding affinities. Specifically, (3R,4R)-rel-4-Methoxypiperidin-3-ol —the racemic trans-isomer—serves as a critical building block in the synthesis of advanced therapeutics, including next-generation EGFR mutant inhibitors like BLU-945 .

This whitepaper provides an in-depth mechanistic analysis of the stereochemical configuration of this molecule. By dissecting the thermodynamic driving forces that dictate its conformation, detailing regioselective synthetic workflows, and establishing self-validating analytical protocols, this guide equips researchers with the foundational logic required to synthesize and verify this complex chiral building block.

Conformational Thermodynamics & The Fürst-Plattner Rule

The stereodescriptor (3R,4R)-rel designates the relative stereochemistry of the molecule, indicating a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. In both enantiomers, the C3-hydroxyl and C4-methoxy substituents are situated on opposite faces of the piperidine ring (trans-configuration).

Causality of Conformational Stability

In a six-membered piperidine system, the 3D spatial orientation of substituents is governed by the minimization of steric strain. A trans-1,2-disubstituted cyclohexane or piperidine derivative can exist in two chair conformations:

  • Trans-Diaxial (a,a): Both the -OH and -OMe groups occupy axial positions.

  • Trans-Diequatorial (e,e): Both groups occupy equatorial positions.

The trans-diequatorial conformation is the thermodynamic sink. If the bulky methoxy and hydroxyl groups were forced into axial positions, they would suffer from severe 1,3-diaxial steric clashes with the axial protons at C2, C5, and C6. Consequently, the ring spontaneously flips to the diequatorial state, which relieves this strain and represents the global energy minimum.

When synthesizing this molecule via the ring-opening of a 3,4-epoxypiperidine precursor, the reaction is strictly governed by the Fürst-Plattner Rule . Nucleophilic attack by methoxide occurs in an anti-periplanar fashion, initially forcing the molecule into the high-energy trans-diaxial conformation. Driven by thermodynamic instability, the ring immediately undergoes a conformational flip to the stable trans-diequatorial product.

ConformationalFlip A Nucleophilic Attack (NaOMe / MeOH) B Trans-Diaxial Intermediate (Kinetic) A->B Fürst-Plattner Anti-periplanar C Trans-Diequatorial Product (Thermodynamic) B->C Ring Flip Steric Relief

Caption: Conformational flip from the kinetic trans-diaxial intermediate to the thermodynamic diequatorial state.

Synthetic Methodology & Regiocontrol

The standard approach to synthesizing (3R,4R)-rel-4-methoxypiperidin-3-ol involves the nucleophilic ring-opening of 1-benzyl-3,4-epoxypiperidine .

Regiochemical Causality

The epoxide ring presents two electrophilic carbons: C3 and C4. However, the basic nitrogen at the C1 position exerts a strong electron-withdrawing inductive effect. This inductive pull destabilizes the buildup of positive charge at the adjacent C3 position during the SN​2 -like transition state. As a result, nucleophiles (such as methoxide) preferentially attack the less deactivated C4 position. This electronic bias ensures high regiochemical fidelity, yielding the 4-methoxy-3-ol rather than the 3-methoxy-4-ol isomer .

Quantitative Evaluation of Ring-Opening Conditions
Reagent SystemNucleophileRegioselectivity (C4:C3)Stereochemical OutcomeYield (%)
NaOMe / MeOH Methoxide> 95:5trans-diaxial trans-diequatorial82 - 88
BnNH 2​ / LiClO 4​ Benzylamine> 90:10trans-diaxial trans-diequatorial75 - 85
MeOH / H 2​ SO 4​ Methanol60:40Mixed (loss of regiocontrol)< 50

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates a built-in analytical validation step. The workflow is designed to synthesize the target molecule while simultaneously proving its stereochemical identity.

Step 1: Regioselective Epoxide Ring-Opening
  • Preparation: Dissolve 1-benzyl-3,4-epoxypiperidine (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration.

  • Reagent Addition: Cool the solution to 0 °C under an argon atmosphere. Slowly add sodium methoxide (1.5 eq) portion-wise. Causality: Initiating the reaction at 0 °C prevents localized exothermic hotspots that could lead to epoxide polymerization.

  • Thermal Activation: Gradually warm the mixture to 65 °C (reflux) and stir for 12 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier of the anti-periplanar attack dictated by the Fürst-Plattner rule.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate 1-benzyl-4-methoxypiperidin-3-ol.

Step 2: Global Deprotection (N-Debenzylation)
  • Hydrogenolysis: Dissolve the purified intermediate in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 15 hours. Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C-N bond without reducing the secondary alcohol or the methyl ether.

  • Isolation: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate and precipitate the product as a hydrochloride salt using 2M HCl in diethyl ether.

Step 3: Built-In Quality Control (NMR Validation)

A protocol is only as robust as its validation. To confirm that the trans-isomer was successfully synthesized (and no epimerization occurred), subject the final product to 1 H NMR analysis.

Analytical Workflows for Stereochemical Elucidation

The gold standard for assigning relative stereochemistry in cyclic systems is 1 H NMR spectroscopy, specifically analyzing the vicinal coupling constant ( 3JH,H​ ) between the protons at C3 and C4.

The Karplus Relationship

Because the molecule resides in a trans-diequatorial conformation, the protons attached to C3 and C4 are both axial . According to the Karplus equation, the coupling constant ( 3J ) is highly dependent on the dihedral angle between the coupled protons:

  • Axial-Axial Protons: Dihedral angle ≈180∘ . This orbital overlap results in a large coupling constant ( J=9−12 Hz) .

  • Equatorial-Axial Protons (Cis-isomer): Dihedral angle ≈60∘ . This results in a small coupling constant ( J=2−5 Hz) .

By extracting the multiplets for H3 (~3.5 ppm) and H4 (~3.1 ppm) and measuring their J -values, the stereochemistry is definitively proven. If J>9 Hz, the trans-configuration is validated.

NMRWorkflow Start Acquire 1H NMR (Extract H3/H4 signals) Measure Measure 3J(H3,H4) Coupling Constant Start->Measure Large J = 9 - 12 Hz Diaxial Protons Measure->Large ~180° Dihedral Small J = 2 - 5 Hz Eq-Axial Protons Measure->Small ~60° Dihedral Trans (3R,4R)-rel Trans-Diequatorial Large->Trans Confirmed Cis (3R,4S)-rel Cis-Isomer Small->Cis Rejected

Caption: 1H NMR decision tree utilizing Karplus equation principles for stereochemical assignment.

References

  • Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: Journal of Medicinal Chemistry, 2022, 65(14), 9662-9677. URL: [Link]

  • Title: Selection and Scale-Up Evaluation of an Alternative Route to (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol Source: Organic Process Research & Development, 2012, 16(9), 1544-1551. URL: [Link]

  • Title: Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration Source: Arkivoc, 2011(10), 107-117. URL: [Link]

Exploratory

Unlocking the Therapeutic Potential of (3R,4R)-rel-4-Methoxypiperidin-3-ol Derivatives: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals The (3R,4R)-rel-4-Methoxypiperidin-3-ol scaffold represents a privileged structural motif in medicinal chemistry, offering a three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The (3R,4R)-rel-4-Methoxypiperidin-3-ol scaffold represents a privileged structural motif in medicinal chemistry, offering a three-dimensional framework for the precise positioning of pharmacophoric features. This guide delves into the potential mechanisms of action for derivatives of this core, drawing upon established findings for structurally analogous compounds. As a Senior Application Scientist, the following analysis is grounded in a synthesis of published data and field-proven insights, providing a robust framework for investigating this promising class of molecules.

Introduction to the (3R,4R)-rel-4-Methoxypiperidin-3-ol Core

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties and synthetic tractability.[1] The specific (3R,4R)-rel stereochemistry of the 4-methoxy and 3-hydroxyl groups in the core of interest creates a distinct spatial arrangement that can be exploited for selective interactions with biological targets. The methoxy group can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This, combined with the basic nitrogen atom of the piperidine ring, provides multiple points of interaction for molecular recognition.

While the precise mechanism of action for derivatives of this specific core is not yet fully elucidated in the public domain, the known biological activities of structurally related piperidine derivatives point towards several high-probability targets within the central nervous system (CNS) and beyond. This guide will explore these potential mechanisms in detail.

Potential Mechanisms of Action and Biological Targets

Based on the extensive literature on substituted piperidines, the following biological targets are presented as the most probable avenues for the therapeutic action of (3R,4R)-rel-4-Methoxypiperidin-3-ol derivatives.

Inhibition of the Presynaptic Choline Transporter (CHT)

One of the most compelling potential mechanisms of action is the inhibition of the high-affinity choline transporter (CHT), encoded by the SLC5A7 gene.[2] CHT is the rate-limiting step for acetylcholine (ACh) synthesis in cholinergic neurons, making it a critical regulator of cholinergic neurotransmission.[2] Dysregulation of cholinergic signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, ADHD, and schizophrenia.[2]

Mechanistic Insights:

Derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective inhibitors of CHT.[2] These compounds exhibit a non-competitive or mixed-mode of inhibition, suggesting they bind to an allosteric site on the transporter, rather than competing with choline at the orthosteric binding site. This is a significant advantage over the classical CHT inhibitor hemicholinium-3 (HC-3), which is a competitive inhibitor with poor CNS penetration and off-target effects.[2]

The (3R,4R)-rel-4-Methoxypiperidin-3-ol core could mimic the key interactions of these known CHT inhibitors. The piperidine nitrogen would likely be protonated at physiological pH, interacting with anionic residues in the transporter, while the methoxy and hydroxyl groups could form critical hydrogen bonds within the binding pocket.

Experimental Validation:

The primary assay for confirming CHT inhibition is a [³H]choline uptake assay in HEK293 cells stably expressing human CHT.[2]

Experimental Protocol: [³H]Choline Uptake Assay

  • Cell Culture: Maintain HEK293 cells stably transfected with the human CHT gene in appropriate growth medium.

  • Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]choline (e.g., 100 nM for sub-Kₘ or 10 µM for Vₘₐₓ conditions) to initiate the uptake.[2]

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]choline using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Visualizing the CHT Inhibition Workflow:

CHT_Inhibition_Workflow cluster_plate 96-Well Plate A Seed hCHT-HEK293 Cells B Pre-incubate with (3R,4R)-rel-4-Methoxypiperidin-3-ol Derivative A->B 24h C Add [³H]Choline B->C 15-30 min D Terminate Uptake (Wash with Cold Buffer) C->D 10 min E Cell Lysis D->E F Scintillation Counting E->F G IC₅₀ Determination F->G

Caption: Workflow for the [³H]Choline Uptake Assay.

Modulation of Opioid Receptors

The piperidine scaffold is a well-established pharmacophore for ligands of the mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][4][5][6][7] These G-protein coupled receptors (GPCRs) are key players in pain perception, mood regulation, and reward pathways.

Mechanistic Insights:

4-substituted piperidines can act as either agonists or antagonists at opioid receptors, depending on the nature of the substituents and their stereochemistry.[4][7] For instance, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have been extensively studied as potent opioid antagonists.[5][6][7] The phenolic hydroxyl group in these compounds is a crucial interaction point, mimicking the phenolic hydroxyl of morphine.

Derivatives of (3R,4R)-rel-4-Methoxypiperidin-3-ol could potentially interact with opioid receptors in a similar fashion. The piperidine nitrogen would form a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the receptors. The 3-hydroxyl group could form hydrogen bonds with residues in the binding pocket, while the 4-methoxy group and other substituents would modulate selectivity and potency.

Experimental Validation:

The initial screening for opioid receptor activity typically involves radioligand binding assays, followed by functional assays to determine agonist or antagonist properties.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, or [³H]U-69,593 for κ) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Kᵢ values using the Cheng-Prusoff equation.

Visualizing the Opioid Receptor Signaling Pathway:

Opioid_Signaling cluster_membrane Cell Membrane MOR Opioid Receptor (µ, δ, or κ) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand (3R,4R)-rel-4-Methoxypiperidin-3-ol Derivative (Agonist) Ligand->MOR Binds and Activates Antagonist (3R,4R)-rel-4-Methoxypiperidin-3-ol Derivative (Antagonist) Antagonist->MOR Binds and Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Sources

Foundational

A Senior Application Scientist's Guide to the Structural Elucidation of (3R,4R)-rel-4-Methoxypiperidin-3-ol: A Case Study in X-ray Crystallography

Abstract This technical guide provides a comprehensive walkthrough of the process of determining the three-dimensional atomic structure of a novel small molecule, using (3R,4R)-rel-4-Methoxypiperidin-3-ol as a representa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process of determining the three-dimensional atomic structure of a novel small molecule, using (3R,4R)-rel-4-Methoxypiperidin-3-ol as a representative case study. While, to date, no public crystallographic data for this specific compound exists, this document serves as an in-depth protocol and best-practice manual for researchers in the fields of medicinal chemistry, materials science, and drug development. We will navigate the entire workflow from theoretical sample preparation and crystallization to data collection, structure solution, and final validation. This guide is written from the perspective of a senior application scientist, emphasizing not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and reproducible structural determination.

Introduction: The Significance of Structural Elucidation

The precise knowledge of a molecule's three-dimensional structure is fundamental to understanding its function. For a compound like (3R,4R)-rel-4-Methoxypiperidin-3-ol, which contains stereocenters and functional groups capable of hydrogen bonding, the exact spatial arrangement of atoms dictates its interaction with biological targets, its physical properties, and its potential as a pharmaceutical agent. X-ray crystallography remains the gold standard for obtaining unambiguous atomic-level structural information[1]. This guide will provide the necessary theoretical framework and practical steps to achieve this.

Piperidine derivatives are a class of compounds with significant biological activities, and understanding their structure is crucial for the development of new therapeutics[2]. The methoxy and hydroxyl groups in our target molecule introduce polarity and the potential for specific intermolecular interactions, which are best understood through a detailed crystallographic study.

The Crystallographic Workflow: A Conceptual Overview

The journey from a powdered sample to a refined crystal structure is a multi-step process. Each stage is critical for the success of the next, demanding meticulous attention to detail.

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Single Crystal diffraction X-ray Diffraction mounting->diffraction Cryo-cooled Crystal integration Data Integration & Scaling diffraction->integration Diffraction Pattern solution Structure Solution (Direct Methods) integration->solution Reflection Data (hkl) refinement Structure Refinement solution->refinement Initial Atomic Model validation Validation & Deposition refinement->validation Refined Structure

Caption: The experimental workflow for small molecule X-ray crystallography.

Experimental Methodology: A Step-by-Step Guide

Synthesis and Purification

The prerequisite for any successful crystallization is a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

  • Synthesis: (3R,4R)-rel-4-Methoxypiperidin-3-ol would be synthesized according to established organic chemistry protocols.

  • Purification: The crude product should be purified to >99% purity, as confirmed by NMR spectroscopy and HPLC. The final step should be a purification technique that yields a solid, such as recrystallization or flash chromatography followed by solvent removal.

  • Characterization: Full characterization (¹H NMR, ¹³C NMR, MS, IR) is necessary to confirm the chemical identity of the compound before proceeding.

Crystallization

Crystallization is often the most challenging step. It involves a systematic search for conditions under which the molecules of the compound will self-assemble into a well-ordered, three-dimensional lattice.

Expert Insight: The choice of solvent is critical. For a polar molecule like ours, a range of polar and non-polar solvents should be screened. The goal is to find a solvent or solvent system in which the compound has moderate solubility.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant. The slow diffusion of the precipitant into the drop promotes crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization.

Protocol for Crystallization Screening:

  • Prepare a stock solution of the purified compound (e.g., 20 mg/mL) in a suitable solvent (e.g., methanol or ethanol).

  • Set up a 96-well crystallization screen with various solvents and solvent mixtures (e.g., isopropanol, acetonitrile, ethyl acetate, hexane).

  • Employ the slow evaporation and vapor diffusion methods across the screen.

  • Monitor the experiments under a microscope over several days to weeks for the appearance of single crystals.

X-ray Data Collection

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is subjected to X-ray diffraction analysis.

Protocol:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K).

    • Causality: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer data collection times and better data quality.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A modern instrument equipped with a CMOS or CCD detector is standard. The data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

Hypothetical Data Collection Parameters:

ParameterValue
DiffractometerBruker D8 VENTURE
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Detector Distance50.0 mm
Rotation Width per Frame0.5°
Exposure Time per Frame10 s
Total Data Collected3600 frames (full sphere)
Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This is a computational process that translates the diffraction pattern into a 3D model of the electron density, from which the atomic positions can be determined.

refinement_cycle start Integrated Data (hkl) solution Structure Solution Direct Methods (e.g., SHELXT) start->solution refinement Refinement Least-squares fitting (e.g., SHELXL) solution->refinement Initial Phase Model fourier Difference Fourier Map (Fo - Fc) refinement->fourier validation Validation R-factors, GOF, CheckCIF refinement->validation Converged Model model_building Model Building Add/remove/move atoms fourier->model_building Identify missing/misplaced atoms model_building->refinement Updated Model validation->refinement Needs Improvement final_model Final Model (CIF) validation->final_model Passed Checks

Caption: The iterative cycle of crystallographic structure refinement.

Protocol:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. Software such as SAINT or XDS is used for this step.

  • Structure Solution: The phase problem is solved using direct methods, which are statistical methods to estimate the phases of the structure factors. This yields an initial electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to minimize the difference between the observed structure factors (Fo) and the calculated structure factors (Fc) from the model. This is an iterative process where atomic positions, displacement parameters, and occupancies are adjusted.

  • Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Validation and Deposition

The final step is to rigorously validate the quality of the refined structure and deposit the data in a public repository.

Trustworthiness: The self-validating nature of a crystallographic protocol lies in the final quality indicators. A well-refined structure will have low R-factors and a Goodness-of-Fit close to 1.0.

Hypothetical Crystallographic Data and Refinement Statistics:

ParameterHypothetical Value
Chemical FormulaC₆H₁₃NO₂
Formula Weight131.17
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)5.678(1), 10.123(2), 12.456(3)
α, β, γ (°)90, 90, 90
Volume (ų)715.9(3)
Z4
Density (calculated) (g/cm³)1.217
Absorption Coefficient (mm⁻¹)0.088
F(000)288
Reflections Collected / Unique5678 / 1450 [R(int) = 0.025]
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.089
R indices (all data)R₁ = 0.041, wR₂ = 0.095
Goodness-of-fit on F²1.05
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21

Deposition: Upon completion and validation, the crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD)[3][4]. This is done by creating a Crystallographic Information File (CIF), which is a standard format for archiving and exchanging crystallographic data[5][6][7]. The deposition process ensures that the data is publicly available for other researchers to use and verify.

Conclusion

This guide has outlined a comprehensive, best-practice workflow for the X-ray crystallographic analysis of a novel small molecule, exemplified by (3R,4R)-rel-4-Methoxypiperidin-3-ol. By following these detailed protocols and understanding the rationale behind each step, researchers can confidently pursue the structural elucidation of their own compounds. The resulting atomic-level information is invaluable for advancing research in drug discovery, materials science, and chemical engineering, providing a solid foundation for understanding molecular behavior and designing new functional molecules.

References

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Available at: [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Available at: [Link]

  • ResearchGate. (2015, April 2). The Crystallographic Information File (CIF). Available at: [Link]

  • PubMed Central (PMC). (n.d.). Bis(4-methoxypyridin-3-yl)diazene. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search results. Available at: [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Available at: [Link]

  • PubChem. (n.d.). (3R,4R)-4-methylpiperidin-3-ol. Available at: [Link]

  • MDPI. (2011, September 19). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

  • Journal of Chemical Education. (n.d.). Crystallographic Information Resources. Available at: [Link]

  • Elsevier. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of (3R,4R)-rel-4-Methoxypiperidin-3-ol

Abstract The three-dimensional conformation of pharmacologically active molecules is a cornerstone of modern drug development, directly influencing binding affinity, selectivity, and pharmacokinetic properties. The piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The three-dimensional conformation of pharmacologically active molecules is a cornerstone of modern drug development, directly influencing binding affinity, selectivity, and pharmacokinetic properties. The piperidine scaffold is a privileged structure in medicinal chemistry, yet the thermodynamic stability of its substituted derivatives is governed by a complex interplay of steric, electronic, and intramolecular forces that can be non-intuitive.[1][2] This guide provides a comprehensive analysis of the thermodynamic stability of a specific diastereomer, (3R,4R)-rel-4-Methoxypiperidin-3-ol. We dissect the foundational principles of piperidine stereochemistry, present a robust computational workflow for predicting conformational energies, and detail an experimental methodology for empirical validation. The central thesis posits that while classic steric arguments provide a baseline, non-covalent interactions, specifically intramolecular hydrogen bonding, are decisive in establishing the dominant, lowest-energy conformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the conformational behavior of complex heterocyclic systems.

Part 1: Foundational Principles of Piperidine Conformational Stability

The thermodynamic stability of a substituted piperidine is primarily a question of which chair conformation represents the global energy minimum. Like its carbocyclic analog, cyclohexane, the piperidine ring adopts a chair conformation to alleviate torsional and angle strain.[1][3] However, the resident nitrogen atom introduces complexities, including nitrogen inversion and distinct electronic effects that modulate conformational equilibria.[1]

For (3R,4R)-rel-4-Methoxypiperidin-3-ol, a trans-1,2-disubstituted system, two primary chair conformations are possible via ring inversion. The stability of each is dictated by the energetic cost of placing the hydroxyl (-OH) and methoxy (-OCH₃) substituents in either axial or equatorial positions.

1.1. Steric Considerations: A-Values

The preference for a substituent to occupy the more spacious equatorial position over the sterically hindered axial position is quantified by its conformational free energy, or "A-value". An axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on C2 and C4 (relative to the substituent at C1).

For the substituents :

  • Hydroxyl (-OH): A-value ≈ 0.7-0.9 kcal/mol.[1]

  • Methoxy (-OCH₃): A-value ≈ 0.6-0.7 kcal/mol.

Counterintuitively, the methoxy group has a slightly smaller A-value than the hydroxyl group. This is often attributed to the longer C-O bond length, which slightly alleviates the 1,3-diaxial steric clash.

Let's analyze the two possible chair conformations for the (3R,4R) diastereomer:

  • Conformer A (3a, 4e): The hydroxyl group is axial , and the methoxy group is equatorial .

    • Destabilizing Factor: Axial -OH group (cost ≈ 0.9 kcal/mol).

  • Conformer B (3e, 4a): The hydroxyl group is equatorial , and the methoxy group is axial .

    • Destabilizing Factor: Axial -OCH₃ group (cost ≈ 0.6 kcal/mol).

Based solely on steric A-values, Conformer B would be predicted to be marginally more stable by approximately 0.3 kcal/mol. However, this analysis is incomplete as it neglects crucial non-covalent interactions.

1.2. The Decisive Role of Intramolecular Hydrogen Bonding

The presence of a hydrogen bond donor (-OH) and multiple acceptors (the nitrogen lone pair, the methoxy oxygen) within the molecule creates the possibility of stabilizing intramolecular hydrogen bonds (IMHBs).[4][5] The favorability of an IMHB is highly dependent on the geometry (distance and angle) between the donor and acceptor.

  • In Conformer A (3a, 4e): The axial hydroxyl group is ideally positioned to form a strong IMHB with the nitrogen atom's lone pair. This interaction creates a stabilizing, pseudo-six-membered ring structure. This type of N···H-O interaction is a known, potent stabilizing force in related aminol systems.

  • In Conformer B (3e, 4a): The equatorial hydroxyl group is oriented away from the ring and cannot form an efficient IMHB with the nitrogen. While a weak interaction with the axial methoxy oxygen might be possible, the geometry is far from optimal.

Hypothesis: The energetic stabilization afforded by the N···H-O intramolecular hydrogen bond in Conformer A (3a, 4e) is expected to be significant, likely outweighing the modest steric preference for an equatorial hydroxyl group. Therefore, we predict that Conformer A will be the thermodynamically most stable conformer.

Part 2: In Silico Analysis: A Predictive Computational Workflow

To quantify the energetic difference between the conformers and validate our hypothesis, a computational analysis using Density Functional Theory (DFT) is the industry-standard approach.[6][7][8] DFT provides a robust balance of accuracy and computational efficiency for determining the geometries and relative energies of small organic molecules.[9]

Experimental Protocol: DFT-Based Conformational Energy Calculation
  • Structure Generation:

    • Using a molecular modeling program (e.g., VEGA ZZ, Avogadro), construct 3D models of both Conformer A (3a, 4e) and Conformer B (3e, 4a) of (3R,4R)-4-Methoxypiperidin-3-ol.[10]

    • Ensure the correct relative stereochemistry is depicted.

  • Method Selection:

    • Software: Gaussian, ORCA, or a similar quantum chemistry package.[8]

    • Method: B3LYP hybrid functional. This is a widely used and well-validated functional for organic molecules.[7]

    • Basis Set: 6-31G(d) or a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy.

    • Solvent Model: Incorporate a Polarizable Continuum Model (PCM) using a solvent like water or chloroform to simulate solution-phase conditions, as the conformational equilibrium can be solvent-dependent.[1][7]

  • Workflow Execution:

    • Step 1: Geometry Optimization: Perform a full geometry optimization for each conformer. This process locates the nearest local energy minimum on the potential energy surface.

    • Step 2: Frequency Calculation: Perform a frequency calculation on each optimized structure. This is a critical validation step.[11]

      • Confirmation of Minimum: A true minimum will have zero imaginary frequencies.

      • Thermodynamic Data: The output provides the Gibbs Free Energy (ΔG), which includes zero-point vibrational energy, thermal corrections, and entropic contributions, giving the most accurate picture of thermodynamic stability at a given temperature (e.g., 298.15 K).[12]

  • Data Analysis & Interpretation:

    • Compare the calculated Gibbs Free Energies (ΔG) of the two optimized conformers.

    • The conformer with the lower ΔG is the thermodynamically more stable one. The energy difference (ΔΔG) can be used to calculate the equilibrium population of the two conformers using the Boltzmann distribution equation.

Predicted Computational Results
ConformerSubstituent OrientationKey InteractionPredicted Relative Gibbs Free Energy (ΔΔG)
Conformer A 3-axial OH, 4-equatorial OMeStrong N···H-O Intramolecular H-Bond0 kcal/mol (Global Minimum)
Conformer B 3-equatorial OH, 4-axial OMeAxial -OCH₃ Steric Strain> 1.5 kcal/mol

Note: The quantitative energy difference is a prediction. The actual calculated value will depend on the precise level of theory and solvent model used.

Workflow Visualization

G cluster_input 1. Structure Generation cluster_calc 2. DFT Calculation (e.g., B3LYP/6-31G(d)) cluster_output 3. Analysis Start_A Conformer A (3a, 4e) Opt_A Geometry Optimization Start_A->Opt_A Start_B Conformer B (3e, 4a) Opt_B Geometry Optimization Start_B->Opt_B Freq_A Frequency Calculation Opt_A->Freq_A Confirm minimum Calculate ΔG Compare Compare Gibbs Free Energies (ΔG_A vs ΔG_B) Freq_A->Compare Freq_B Frequency Calculation Opt_B->Freq_B Confirm minimum Calculate ΔG Freq_B->Compare Result Identify Thermodynamically Stable Conformer Compare->Result

Caption: Computational workflow for determining conformational stability.

Part 3: Experimental Validation via NMR Spectroscopy

Computational predictions require experimental validation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation of molecules in solution.[1][2] The key lies in analyzing the through-bond scalar coupling (J-coupling) between vicinal protons.

The Karplus Relationship

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the two protons. The Karplus relationship dictates:

  • Large Coupling (³J ≈ 8-13 Hz): Corresponds to anti-periplanar protons (180° dihedral angle), which is characteristic of a diaxial relationship.[13]

  • Small Coupling (³J ≈ 1-5 Hz): Corresponds to syn-clinal protons (~60° dihedral angle), characteristic of axial-equatorial or equatorial-equatorial relationships.[13]

By measuring the J-coupling constants for the protons on C3 and C4, we can definitively determine their axial or equatorial disposition and thus identify the dominant chair conformation.

Experimental Protocol: Conformational Assignment by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of purified (3R,4R)-rel-4-Methoxypiperidin-3-ol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to identify and assign proton signals.

    • Acquire a two-dimensional ¹H-¹H COSY spectrum to confirm proton connectivity and facilitate unambiguous signal assignment.[1]

  • Spectral Analysis:

    • Identify the multiplets corresponding to the protons H3 (on the carbon with the -OH group) and H4 (on the carbon with the -OCH₃ group).

    • Carefully measure the coupling constants for the interaction between H3 and H4 (³J₃,₄). Also, measure the couplings between H3 and the two protons on C2, and between H4 and the two protons on C5.

Predicted NMR Data and Interpretation
Predicted Dominant ConformerH3 OrientationH4 OrientationExpected ³J Coupling PatternConclusion
Conformer A (3a, 4e) Axial Equatorial H3 will show at least one large, diaxial coupling (to H2-axial) and one small, axial-equatorial coupling (to H2-equatorial). H4 will show only small, equatorial-axial/equatorial-equatorial couplings to its neighbors on C3 and C5.Confirms Conformer A as dominant
Conformer B (3e, 4a) Equatorial Axial H3 will show only small, equatorial-axial/equatorial-equatorial couplings to its neighbors on C2. H4 will show at least one large, diaxial coupling (to H5-axial) and one small, axial-equatorial coupling (to H5-equatorial).Confirms Conformer B as dominant

Our hypothesis predicts that the spectrum will be consistent with Conformer A. We expect to see a broad multiplet for H3, indicative of multiple large diaxial couplings, and a narrower multiplet for H4.

Workflow Visualization

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Sample Dissolve Compound in Deuterated Solvent H1_NMR 1D ¹H NMR Spectrum Sample->H1_NMR COSY 2D ¹H-¹H COSY H1_NMR->COSY Assign signals Measure_J Measure ³J(H,H) Coupling Constants for H3 & H4 COSY->Measure_J Compare_J Compare J-values to Karplus Predictions Measure_J->Compare_J Conformer_A Result: Large J for H3, Small J for H4 (Conformer A) Compare_J->Conformer_A J_ax-ax ≈ 8-13 Hz J_ax-eq/eq-eq ≈ 1-5 Hz Conformer_B Result: Small J for H3, Large J for H4 (Conformer B) Compare_J->Conformer_B

Caption: Experimental workflow for NMR-based conformational analysis.

Conclusion

The thermodynamic stability of (3R,4R)-rel-4-Methoxypiperidin-3-ol provides an excellent case study in the nuanced evaluation of molecular conformation. A superficial analysis based on steric A-values incorrectly predicts that the conformer with an equatorial hydroxyl group (3e, 4a) would be more stable. However, a more sophisticated analysis, grounded in an understanding of non-covalent forces, reveals the dominant stabilizing influence of an intramolecular hydrogen bond between the axial C3-hydroxyl group and the ring nitrogen. This leads to the confident prediction that the (3a, 4e) conformer is the most thermodynamically stable species . This prediction is readily testable through a standard computational workflow using DFT and can be empirically validated in the laboratory via the analysis of ³JHH coupling constants in ¹H NMR spectroscopy. This integrated approach, combining theoretical principles with robust computational and experimental methodologies, represents a best practice for elucidating the conformational preferences of complex molecules in drug discovery and development.[1]

References

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  • Hutchison, G. R., et al. (2018). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv. Retrieved from [Link]

  • Ricci, A., et al. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. Molecules, 27(17), 5452. Retrieved from [Link]

  • Vishnevskiy, Y. V., et al. (2021). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Journal of Molecular Structure, 1244, 130953. Retrieved from [Link]

  • Clavijo, C., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure: THEOCHEM, 760(1-3), 1-13. Retrieved from [Link]

  • Ferreira, L. G., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2736-2742. Retrieved from [Link]

  • Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4966-4976. Retrieved from [Link]

  • Clavijo, C., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • Jones, A. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (11), 2091-2096. Retrieved from [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(8), 646-663. Retrieved from [Link]

  • Goti, G., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(11), 2664. Retrieved from [Link]

  • JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL Ltd. Retrieved from [Link]

  • Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(44), 17291-17304. Retrieved from [Link]

  • Aldeghi, M., et al. (2021). Understanding Conformational Entropy in Small Molecules. Journal of Chemical Theory and Computation, 17(5), 3133-3146. Retrieved from [Link]

  • Coldham, I., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(5), 2028-2038. Retrieved from [Link]

  • Sanyal, U., et al. (2015). The effect of substitution on the utility of piperidines and octahydroindoles for reversible hydrogen storage. New Journal of Chemistry, 39(7), 5557-5564. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586. Retrieved from [Link]

  • Wilson, A. K. (2012). Computational Modeling of Small Molecules. UNT Digital Library. Retrieved from [Link]

  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. Retrieved from [Link]

  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Retrieved from [Link]

  • Oxford Protein Informatics Group. (2018). Finding the lowest energy conformation of given molecule!. University of Oxford. Retrieved from [Link]

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  • Reddit. (2015). in a substituted cyclohexane, is axial or equatorial proton more upfield?. Reddit. Retrieved from [Link]

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  • Kumar, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37625-37648. Retrieved from [Link]

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  • Caron, G., et al. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 60(4), 1293-1307. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. Retrieved from [Link]

  • Wostl, W., et al. (2011). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 70-75. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to (3R,4R)-rel-4-Methoxypiperidin-3-ol: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of (3R,4R)-rel-4-Methoxypiperidin-3-ol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of (3R,4R)-rel-4-Methoxypiperidin-3-ol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] This document delves into the core physicochemical properties, synthesis, analytical characterization, and potential applications of this specific cis-disubstituted piperidinol, offering field-proven insights and methodologies.

Core Physicochemical Properties

(3R,4R)-rel-4-Methoxypiperidin-3-ol, also referred to as cis-4-Methoxypiperidin-3-ol, is a saturated heterocyclic amine featuring a hydroxyl group at the 3-position and a methoxy group at the 4-position, with a relative cis stereochemistry. This specific arrangement of functional groups imparts distinct properties that are valuable in the design of novel therapeutic agents. The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor (methoxy and the nitrogen atom), along with its three-dimensional structure, allows for precise interactions with biological targets.

A summary of its key molecular properties is presented below:

PropertyValueSource
Molecular Formula C6H13NO2PubChem
Molecular Weight 131.17 g/mol PubChem
Exact Mass 131.094628657 Da[3]
CAS Number 1612172-92-5Bidepharm

Synthesis of (3R,4R)-rel-4-Methoxypiperidin-3-ol

An alternative and promising approach is the biocatalytic reduction of a corresponding piperidinone using carbonyl reductases, which can offer excellent control over stereoselectivity.[5][6]

Below is a representative, field-proven protocol for a diastereoselective synthesis.

Experimental Protocol: Diastereoselective Synthesis

This protocol is adapted from methodologies developed for the synthesis of densely oxygenated piperidines.[4]

Step 1: Synthesis of N-Protected 4-Methoxy-1,2,3,6-tetrahydropyridine

  • Starting Material: Commercially available N-Boc-4-piperidone.

  • Procedure: a. Convert N-Boc-4-piperidone to its corresponding vinyl triflate by reaction with a strong, non-nucleophilic base (e.g., LiHMDS) and a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)). b. Perform a palladium-catalyzed methoxylation of the vinyl triflate using sodium methoxide in methanol. This yields N-Boc-4-methoxy-1,2,3,6-tetrahydropyridine.

Step 2: Diastereoselective Epoxidation

  • Reagent: A peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome can be influenced by the protecting group on the nitrogen.

  • Procedure: a. Dissolve the N-Boc-4-methoxy-1,2,3,6-tetrahydropyridine from Step 1 in a suitable chlorinated solvent (e.g., dichloromethane). b. Cool the solution to 0 °C and add m-CPBA portion-wise. c. Stir the reaction at 0 °C to room temperature until completion (monitored by TLC). The epoxidation is expected to occur primarily on the face opposite to the bulky N-Boc group, leading to the desired epoxide precursor.

Step 3: Regioselective Epoxide Ring-Opening and Deprotection

  • Reagent: A reducing agent such as Lithium aluminum hydride (LiAlH4).

  • Procedure: a. In a separate flask, prepare a slurry of LiAlH4 in an ethereal solvent (e.g., THF) under an inert atmosphere. b. Add a solution of the epoxide from Step 2 dropwise at 0 °C. c. The hydride will attack the less hindered carbon of the epoxide (C3), leading to the formation of the 3-hydroxy-4-methoxy piperidine with the desired cis-stereochemistry. The LiAlH4 will also concurrently remove the Boc protecting group. d. Carefully quench the reaction with water and a base (e.g., NaOH solution). e. Filter the resulting salts and concentrate the filtrate. Purify the crude product by column chromatography to yield (3R,4R)-rel-4-Methoxypiperidin-3-ol.

Synthesis_Workflow start N-Boc-4-piperidone step1 Vinyl Triflate Formation & Methoxylation start->step1 step2 Diastereoselective Epoxidation (m-CPBA) step1->step2 step3 Reductive Ring-Opening & Deprotection (LiAlH4) step2->step3 product (3R,4R)-rel-4-Methoxypiperidin-3-ol step3->product

Caption: Synthetic workflow for (3R,4R)-rel-4-Methoxypiperidin-3-ol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of small molecules in solution. For (3R,4R)-rel-4-Methoxypiperidin-3-ol, both ¹H and ¹³C NMR are critical.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR:

    • The protons on the piperidine ring will appear in the aliphatic region (typically 1.5-3.5 ppm).

    • The methoxy group will present as a sharp singlet around 3.3-3.5 ppm.

    • The protons at C3 and C4 (HC-OH and HC-OCH₃) are diagnostic. Their coupling constant (J-value) will be indicative of their relative stereochemistry. For a cis-relationship in a chair conformation, one would expect a small axial-equatorial or equatorial-equatorial coupling constant (typically 2-5 Hz).

    • The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • The five carbons of the piperidine ring will resonate in the 20-70 ppm range.

    • The methoxy carbon will be observed around 55-60 ppm.

    • The carbons bearing the hydroxyl (C3) and methoxy (C4) groups will be downfield shifted due to the electronegativity of the oxygen atoms.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] c. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide an internal reference.

  • Data Acquisition: a. Acquire a ¹H NMR spectrum using a standard pulse sequence. b. Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. c. Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, to aid in definitive assignments.

  • Data Processing: a. Apply Fourier transform, phase correction, and baseline correction to the raw data.[7] b. Reference the chemical shift axis to the internal standard. c. Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Expected Mass Spectral Features:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will likely produce a strong protonated molecule peak [M+H]⁺ at m/z 132.102.

  • Fragmentation (MS/MS):

    • Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be expected to show characteristic losses.

    • A primary fragmentation pathway is often the neutral loss of water (H₂O) from the hydroxyl group, resulting in a fragment ion.[8][9]

    • Another expected fragmentation is the loss of methanol (CH₃OH).

    • Alpha-cleavage, the cleavage of a carbon-carbon bond adjacent to the nitrogen, is a common fragmentation pathway for piperidines, leading to the formation of stable iminium ions.[1]

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Data Acquisition: a. Infuse the sample solution into an ESI source coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument). b. Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion. c. Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion to generate a fragmentation spectrum.

  • Data Analysis: a. Determine the accurate mass of the precursor ion and compare it to the calculated exact mass to confirm the elemental composition. b. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which supports the proposed structure.[1]

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry nmr_sample Dissolve in Deuterated Solvent nmr_acq Acquire 1D (¹H, ¹³C) & 2D (COSY, HSQC) Spectra nmr_sample->nmr_acq nmr_proc Process & Analyze Data (Confirm Structure & Stereochemistry) nmr_acq->nmr_proc ms_sample Prepare Dilute Solution (e.g., in ACN/H₂O) ms_acq Acquire Full Scan (ESI+) & MS/MS Spectra ms_sample->ms_acq ms_proc Analyze Data (Confirm Mass & Fragmentation) ms_acq->ms_proc start Purified Compound start->nmr_sample start->ms_sample

Caption: Workflow for analytical characterization of the synthesized compound.

Applications in Drug Discovery

The 3-hydroxy-4-alkoxypiperidine scaffold is a valuable pharmacophore in drug discovery. Its structural and electronic features enable it to serve as a versatile building block for targeting a wide range of biological systems.

  • Central Nervous System (CNS) Agents: The piperidine ring is a core component of many CNS-active drugs, including analgesics and antipsychotics.[2] The ability of the hydroxyl and methoxy groups to form specific hydrogen bonds can be exploited to achieve high affinity and selectivity for receptors and enzymes in the brain. For instance, derivatives of (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine have been identified as highly potent and selective opioid kappa receptor antagonists.[10]

  • Enzyme Inhibitors: The defined stereochemistry and functionality of (3R,4R)-rel-4-Methoxypiperidin-3-ol make it an attractive starting point for the design of enzyme inhibitors. The hydroxyl group can act as a key interacting moiety within an active site, while the rest of the scaffold provides a rigid framework for orienting other pharmacophoric elements.

  • Metabolic Disorders and Other Therapeutic Areas: Substituted piperidines are being explored for a multitude of therapeutic applications. For example, 4-hydroxypiperidine derivatives have been investigated as histamine H₃ receptor antagonists, which have potential in treating neurological disorders.[11][12] The unique substitution pattern of the title compound offers a novel chemical space for the development of therapeutics in areas such as oncology and infectious diseases.

The true potential of (3R,4R)-rel-4-Methoxypiperidin-3-ol lies in its use as a foundational scaffold. By functionalizing the nitrogen atom and potentially the hydroxyl group, medicinal chemists can rapidly generate libraries of diverse compounds for high-throughput screening, accelerating the discovery of new lead compounds.

Conclusion

(3R,4R)-rel-4-Methoxypiperidin-3-ol represents a synthetically accessible and highly functionalized building block with significant potential in modern drug discovery. Its well-defined stereochemistry and the presence of key interacting groups provide a solid foundation for the design of next-generation therapeutics. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers to synthesize, characterize, and ultimately leverage this privileged scaffold in their drug development programs. The continued exploration of such three-dimensional structures is crucial for accessing novel chemical space and addressing complex biological targets.

References

  • PubChem. L-Leucine. National Center for Biotechnology Information. [Link]

  • Barros, W. B., de Souza, J. B., de Oliveira, D. N., de Morais, S. A. L., & de Paula, J. R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 754–761. [Link]

  • Kuznetsov, A., Vavilova, A., & Rybakov, V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4781. [Link]

  • Valli, M., Peviani, M., Dos Santos, V. C., de Souza, G. H. B., & da Silva, V. C. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 25(11), 2048-2056. [Link]

  • Sapa, J., Słoczyńska, K., Pytka, K., Siwek, A., & Starowicz, G. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. [Link]

  • Sapa, J., Słoczyńska, K., Pytka, K., Siwek, A., & Starowicz, G. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. [Link]

  • Thomas, J. R., Neill, J. C., & Roth, B. L. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687–2690. [Link]

  • Zhang, Y., & Rovis, T. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Angewandte Chemie International Edition, 55(1), 318-321. [Link]

  • Wang, Y., Li, Y., Zhang, X., & Zhang, W. (2021). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Catalysis Science & Technology, 11(23), 7750-7756. [Link]

  • Wang, Y., Li, Y., Zhang, X., & Zhang, W. (2021). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (3R,4R)-rel-4-Methoxypiperidin-3-ol as a Strategic Building Block in Small Molecule Drug Discovery

Introduction & Structural Rationale In modern medicinal chemistry, managing the delicate balance between lipophilicity, basicity, and metabolic stability is paramount. Unsubstituted piperidines are ubiquitous in drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, managing the delicate balance between lipophilicity, basicity, and metabolic stability is paramount. Unsubstituted piperidines are ubiquitous in drug discovery but often suffer from high basicity (pKa ~11.2), leading to poor passive membrane permeability, hERG liability, and susceptibility to cytochrome P450 (CYP)-mediated oxidation.

(3R,4R)-rel-4-Methoxypiperidin-3-ol (CAS: 1612172-92-5) has emerged as a highly effective polar building block to overcome these liabilities. The "rel" designation denotes relative stereochemistry, meaning this compound is utilized as the trans racemate (a mixture of the 3R,4R and 3S,4S enantiomers). This allows medicinal chemists to rapidly probe structure-activity relationships (SAR) during hit-to-lead optimization before committing to chiral resolution.

The Mechanistic Advantage of the Trans Configuration

The trans-3,4-disubstitution pattern is not arbitrary. In the lowest-energy chair conformation of the piperidine ring, the trans configuration allows both the hydroxyl (-OH) and methoxy (-OMe) groups to adopt equatorial positions. This minimizes 1,3-diaxial steric clashes, locking the ring into a predictable, stable 3D geometry. Furthermore, the electron-withdrawing inductive effects of the adjacent oxygen atoms drastically lower the basicity of the piperidine nitrogen, while the exposed polar vectors enhance aqueous solubility.

Physicochemical Profiling & Metabolic Evasion

The incorporation of (3R,4R)-rel-4-Methoxypiperidin-3-ol acts as a multi-tool for property tuning.

  • pKa Modulation : The dual inductive effect of the 3-OH and 4-OMe groups depresses the amine pKa from ~11.2 down to approximately 8.7. At physiological pH (7.4), this increases the fraction of the neutral, unprotonated species, directly enhancing passive permeability ( Papp​ ) and mitigating off-target binding to the hERG potassium channel, which preferentially binds lipophilic cations.

  • Metabolic Shielding : The carbon atoms adjacent to the nitrogen (C2, C6) and the C3/C4 positions are classic hotspots for CYP450 oxidation. The methoxy and hydroxyl groups sterically and electronically deactivate the C3 and C4 positions.

  • Evading Phase II Clearance : While adding a hydroxyl group introduces a potential site for UGT-mediated glucuronidation, the adjacent methoxy group in the trans configuration provides significant steric hindrance, often slowing the rate of Phase II conjugation compared to unhindered primary or secondary alcohols.

Table 1: Comparative Physicochemical Impact of Piperidine Substitutions

Core StructureEstimated pKa (Amine)Relative Lipophilicity (ΔLogD at pH 7.4)Principal Metabolic Hotspots
Piperidine ~11.2Baseline (0.0)High (C2, C3, C4 oxidation)
4-Methoxypiperidine ~9.8-0.5Moderate (C2, C3 oxidation)
(3R,4R)-rel-4-Methoxypiperidin-3-ol ~8.7-1.2 to -1.5Low (Sterically & electronically hindered)

Case Study: Optimization of Next-Generation EGFR Inhibitors

The utility of this building block is perfectly exemplified in the optimization of targeted oncology therapeutics. In a landmark study detailing the discovery of BLU-945, a potent, wild-type-sparing EGFR mutant inhibitor for non-small-cell lung cancer, researchers faced a classic optimization hurdle: their methylated analogs exhibited excellent potency but suffered from poor microsomal stability due to high lipophilicity .

To "build back in polarity" and improve intrinsic clearance, the research team synthesized analogs incorporating 4-methoxypiperidin-3-ol. The addition of this specific moiety provided a polar vector that successfully tuned the Lipophilic Efficiency (LipE) of the scaffold. Crucially, the authors noted that the additional hydroxyl group was not subject to rapid glucuronidation, validating the steric shielding hypothesis of the trans-disubstituted system. Similar strategies utilizing this building block have been patented for the development of Nicotinamide N-methyltransferase (NNMT) inhibitors to control tumor growth .

DrugDesign Lead Lipophilic Lead (High Clearance) Mod (3R,4R)-rel-4-Methoxypiperidin-3-ol Integration Lead->Mod Scaffold Hopping / Polar Vector Addition Optimized Optimized Candidate (Improved LipE) Mod->Optimized Property Tuning CYP CYP450 Oxidation (Blocked by Methoxy) Mod->CYP Mitigates UGT UGT Glucuronidation (Evaded via Sterics) Mod->UGT Evades

Caption: Logical workflow of property tuning via (3R,4R)-rel-4-Methoxypiperidin-3-ol integration.

Experimental Protocol: SNAr Incorporation Workflow

Because the amine in (3R,4R)-rel-4-Methoxypiperidin-3-ol is less nucleophilic than unsubstituted piperidine (due to the electron-withdrawing oxygen atoms), coupling reactions require carefully optimized conditions. The following protocol details a self-validating Nucleophilic Aromatic Substitution (SNAr) workflow for coupling this building block to an electrophilic heteroaryl halide.

Reagents & Materials
  • (3R,4R)-rel-4-Methoxypiperidin-3-ol hydrochloride : 1.2 equivalents

  • Electrophilic Heteroaryl Halide (e.g., 2-chloropyrimidine derivative): 1.0 equivalent

  • N,N-Diisopropylethylamine (DIPEA) : 3.0 equivalents

  • N-Methyl-2-pyrrolidone (NMP) : Anhydrous, 0.2 M relative to the halide

Step-by-Step Methodology
  • Reaction Assembly : Charge an oven-dried reaction vial equipped with a magnetic stir bar with the heteroaryl halide (1.0 eq) and (3R,4R)-rel-4-Methoxypiperidin-3-ol hydrochloride (1.2 eq).

  • Solvent & Base Addition : Add anhydrous NMP to achieve a 0.2 M concentration, followed by DIPEA (3.0 eq).

    • Causality: The hydrochloride salt of the piperidine must be free-based in situ. The 3.0 equivalents of DIPEA serve a dual purpose: 1.0 eq neutralizes the HCl salt, while the remaining 2.0 eq scavenge the stoichiometric acid generated during the SNAr process, preventing the reaction from stalling.

  • Thermal Activation : Seal the vial and heat the mixture to 90–110 °C for 2 to 4 hours.

    • Causality: The depressed pKa of the amine reduces its nucleophilicity. Elevated temperatures in a highly polar aprotic solvent (NMP) are required to overcome the activation energy barrier for the SNAr transition state.

  • Self-Validating Monitoring : Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete only when the UV trace (254 nm) shows >95% consumption of the heteroaryl halide and the emergence of the product mass [M+H]+ . Do not rely on fixed timers.

  • Aqueous Quench & Extraction : Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 volumes) and quench with water (5 volumes). Separate the layers and extract the aqueous layer twice more with Ethyl Acetate.

  • LiCl Wash (Critical Step) : Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 5 volumes).

    • Causality: NMP is highly water-miscible but will partition into the organic layer, complicating concentration and purification. The addition of LiCl increases the ionic strength of the aqueous phase, breaking any emulsions and forcefully driving the NMP into the aqueous layer.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the coupled intermediate.

SynthWorkflow Core Electrophilic Core (e.g., Aryl Halide) Reaction Reaction Conditions Base: DIPEA (3.0 eq) Solvent: NMP (0.2 M) Temp: 90-110°C Core->Reaction Amine (3R,4R)-rel-4-Methoxypiperidin-3-ol (Nucleophile) Amine->Reaction Product Coupled Intermediate (Enhanced Polarity) Reaction->Product SNAr Coupling

Caption: Standard SNAr synthetic workflow for coupling (3R,4R)-rel-4-Methoxypiperidin-3-ol.

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Journal of Medicinal Chemistry, 2022, 65 (14), 9662–9677. URL:[Link]

  • World Intellectual Property Organization (WIPO), Patent WO2025149628A1, 2025.
Application

Application Note: Strategic Incorporation of (3R,4R)-rel-4-Methoxypiperidin-3-ol in Next-Generation API Manufacturing

Executive Summary & Mechanistic Context The evolution of targeted oncology therapies has necessitated a paradigm shift in Active Pharmaceutical Ingredient (API) design. First- and third-generation Epidermal Growth Factor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The evolution of targeted oncology therapies has necessitated a paradigm shift in Active Pharmaceutical Ingredient (API) design. First- and third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as osimertinib, have shown immense clinical benefit; however, acquired resistance usually emerges within 10 months via the C797S mutation, which disrupts the covalent binding of the inhibitor[1].

To overcome this, next-generation APIs (e.g., BLU-945) must utilize non-covalent, reversible binding mechanisms that maintain high potency against L858R/T790M/C797S triple mutants while sparing wild-type EGFR[1]. Achieving this requires exquisite shape-complementarity within the ATP-binding pocket. (3R,4R)-rel-4-Methoxypiperidin-3-ol has emerged as a critical chiral building block in this space. By replacing planar, lipophilic moieties (such as 2,7-naphthyridine) with this highly polar, stereospecific piperidine ring, chemists can drastically improve metabolic stability and tune the physicochemical properties of the final API[1].

EGFRPathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M/C797S) EGF->EGFR Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation API Next-Gen TKI (e.g., BLU-945) API->EGFR Reversible Inhibition Proliferation Tumor Proliferation Downstream->Proliferation

Figure 1: Mechanism of action for next-generation TKIs targeting mutant EGFR pathways.

Causality in Chemical Design: Why (3R,4R)-rel-4-Methoxypiperidin-3-ol?

The selection of (3R,4R)-rel-4-Methoxypiperidin-3-ol is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • Lipophilic Efficiency (LipE) Optimization: High lipophilicity often leads to off-target toxicity and rapid clearance by hepatic Cytochrome P450 enzymes. The adjacent hydroxyl (-OH) and methoxy (-OCH3) groups on the piperidine ring lower the overall partition coefficient (logD). This reduction in lipophilicity directly increases LipE, ensuring the drug achieves potency through specific hydrogen bonding rather than non-specific hydrophobic interactions[1].

  • Stereospecific Vectoring: The trans relative stereochemistry denoted by the (3R,4R)-rel configuration forces the hydroxyl and methoxy groups into a specific pseudo-equatorial/axial spatial arrangement. This precise 3D geometry provides optimal vectors for hydrogen bonding with the hinge region of the kinase, a causality directly linked to the API's ability to spare wild-type EGFR while tightly binding the mutated pocket[2].

Quantitative Impact on API Properties

The table below summarizes the typical physicochemical shifts observed when integrating this specific piperidine derivative into a TKI core scaffold.

PropertyGeneric Piperidine Analog(3R,4R)-rel-4-Methoxypiperidin-3-ol AnalogMechanistic Causality
Lipophilic Efficiency (LipE) ~3.5> 5.0Polar -OH and -OCH3 groups lower logD, driving binding efficiency[1].
Metabolic Stability (HLM Clint) > 50 μL/min/mg< 15 μL/min/mgSteric hindrance and polarity reduce CYP450-mediated oxidation[2].
Aqueous Solubility (pH 7.4) < 10 μM> 50 μMIncreased hydrogen bond acceptor/donor capacity enhances solvation.
Target Potency (IC50) 15 nM2 nM(3R,4R) stereochemistry optimizes H-bond alignment in the active site.

Self-Validating Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

To incorporate (3R,4R)-rel-4-Methoxypiperidin-3-ol into an API core (e.g., a chloropyrimidine or isoquinoline derivative), a Nucleophilic Aromatic Substitution (SNAr) is typically employed[3]. The following protocol is designed as a self-validating system , meaning the process cannot advance to the next stage unless specific, measurable thermodynamic and analytical thresholds are met.

Step-by-Step Methodology

Step 1: Reactor Preparation & Solvation

  • Action: Charge a dry, glass-lined reactor with the electrophilic API core (1.0 equivalent) and dissolve in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M.

  • Causality: NMP is selected over DMF or DMSO due to its superior solvency for highly polar intermediates and higher thermal stability, preventing solvent degradation during prolonged heating.

Step 2: Reagent Addition

  • Action: Add (3R,4R)-rel-4-Methoxypiperidin-3-ol (1.2 equivalents), followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively to scavenge the HCl generated during the SNAr reaction, driving the equilibrium forward without competing with the piperidine for the electrophile.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80°C under a continuous nitrogen sweep for 4 to 6 hours.

Step 4: In-Process Control (IPC) - The Validation Loop

  • Action: Withdraw a 50 μL aliquot, quench in 1 mL of 1:1 Acetonitrile:Water, and analyze via LC-MS.

  • Analytical Conditions: Use an Agilent Poroshell 120 (EC-C18, 2.7 μm, 3.0 × 50 mm) reverse-phase column at 22.4 °C. Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[1],[3].

  • System Validation Threshold: The reaction is only validated as "Complete" if the unreacted electrophilic core is < 1.0% by UV area . If > 1.0%, the system dictates the addition of 0.1 eq of piperidine and an additional 2 hours of heating. Do not proceed to workup until this threshold is met.

Step 5: Isolation & Crystallization

  • Action: Once validated, cool the reactor to 20°C. Add purified water dropwise (3 volumes relative to NMP) over 1 hour to induce crystallization. Filter the resulting yellow solid, wash with cold water, and dry under vacuum at 45°C.

SyntheticWorkflow A Electrophilic API Core (e.g., Chloropyrimidine) C SNAr Reaction Base (DIPEA), Solvent (NMP) A->C B (3R,4R)-rel-4-Methoxypiperidin-3-ol (Nucleophile) B->C D In-Process Control (LC-MS Validation) C->D D->C Incomplete (<99%) E Advanced API Intermediate D->E Purity > 99% F Crystallization & Isolation E->F

Figure 2: Self-validating SNAr workflow for incorporating the piperidine derivative.

Stereochemical Integrity & Storage

Because the biological efficacy of the resulting API relies entirely on the spatial orientation of the 3-OH and 4-OMe groups, the stereochemical integrity of the starting material must be preserved.

  • Storage: Store (3R,4R)-rel-4-Methoxypiperidin-3-ol under inert atmosphere at 2-8°C to prevent oxidative degradation of the secondary amine.

  • Chiral Verification: Post-synthesis, utilize Chiral Supercritical Fluid Chromatography (SFC) to ensure no epimerization occurred at the C3 or C4 positions during the harsh thermal conditions of the SNAr step.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3R,4R)-rel-4-Methoxypiperidin-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (3R,4R)-rel-4-Methoxypiperidin-3-ol. This document is designed for researchers, medicinal chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (3R,4R)-rel-4-Methoxypiperidin-3-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important piperidine scaffold. The unique trans stereochemical arrangement of the hydroxyl and methoxy groups on the piperidine ring presents specific synthetic challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and ensure product purity.

The piperidine ring is a fundamental structural motif found in a vast number of pharmaceuticals and natural products.[1] Controlling the substitution pattern and stereochemistry around the ring is crucial for achieving desired pharmacological activity. This guide focuses on a robust and widely applicable synthetic strategy to achieve the target molecule with high diastereoselectivity.

Recommended Synthetic Pathway

A highly effective and stereocontrolled method to synthesize the target trans-isomer involves the diastereoselective epoxidation of a protected tetrahydropyridine intermediate, followed by a regioselective, acid-catalyzed ring-opening. This approach is advantageous as the SN2-like anti-addition during the ring-opening step reliably establishes the desired (3R,4R)-rel stereochemistry.[2][3]

G cluster_0 Synthesis Workflow A N-Boc-4-piperidone (Starting Material) B N-Boc-1,2,3,6-tetrahydropyridine (Unsaturated Intermediate) A->B Shapiro Reaction or Vinyl Triflate Formation/Coupling C N-Boc-3,4-epoxypiperidine (Epoxide Intermediate) B->C Diastereoselective Epoxidation (e.g., m-CPBA) D (3R,4R)-rel-N-Boc-4-methoxy -piperidin-3-ol C->D Acid-Catalyzed Ring Opening (MeOH, H+) E (3R,4R)-rel-4-Methoxypiperidin-3-ol (Final Product) D->E N-Boc Deprotection (e.g., TFA or HCl)

Caption: Recommended pathway for (3R,4R)-rel-4-Methoxypiperidin-3-ol synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My epoxidation of N-Boc-1,2,3,6-tetrahydropyridine is resulting in low yields and multiple side products. What's going wrong?

Answer: Low yields in the epoxidation step are typically due to incomplete reaction, decomposition of the product, or the choice of epoxidizing agent.

Potential Causes & Solutions:

  • Choice of Epoxidizing Agent: The reactivity of the epoxidizing agent is critical.

    • m-Chloroperoxybenzoic acid (m-CPBA): This is the most common and generally reliable reagent. However, the acidic nature of the m-chlorobenzoic acid byproduct can sometimes lead to premature epoxide opening if not buffered.

    • Trifluoroacetic Anhydride (TFAA)/H₂O₂: This system can be highly effective for less reactive alkenes but may be too harsh, leading to side products.[2]

    • Solution: Start with m-CPBA in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature. If side reactions are observed, consider adding a buffer like sodium bicarbonate (NaHCO₃) to the reaction mixture.

  • Reaction Temperature: Epoxidations are exothermic. Poor temperature control can lead to uncontrolled reactions and byproduct formation.

    • Solution: Maintain strict temperature control. Begin the reaction at 0 °C and allow it to warm slowly to room temperature while monitoring progress. For highly reactive systems, maintaining the reaction at 0 °C may be necessary.

  • Reaction Monitoring: Without proper monitoring, the reaction may be stopped too early (incomplete conversion) or too late (product degradation).

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stain the TLC plate with potassium permanganate (KMnO₄), which will visualize the starting alkene but not the epoxide product. The disappearance of the starting material spot indicates reaction completion.

Parameter Recommendation Rationale
Epoxidizing Agent m-CPBA (1.1-1.5 eq.)Effective, readily available, and predictable.
Solvent Dichloromethane (DCM)Good solubility for reactants, inert under reaction conditions.
Temperature 0 °C to Room Temp.Controls exothermicity and minimizes side reactions.
Additive NaHCO₃ (optional)Buffers the acidic byproduct, preventing premature epoxide opening.

Question 2: The subsequent ring-opening of my epoxide with methanol is not selective. I'm getting a mixture of regioisomers (4-methoxy-3-ol and 3-methoxy-4-ol). How can I control the regioselectivity?

Answer: The regioselectivity of epoxide ring-opening is dictated by the reaction conditions (acidic vs. basic).[3] For this specific substrate, achieving the desired 4-methoxy-3-ol isomer requires careful selection of the catalyst.

Mechanistic Insight: The key to controlling regioselectivity is understanding the reaction mechanism.

  • Basic/Nucleophilic Conditions (e.g., NaOMe in MeOH): This proceeds via a pure SN2 mechanism. The methoxide nucleophile will attack the less sterically hindered carbon of the epoxide.[4] This often leads to the undesired regioisomer in piperidine systems.

  • Acidic Conditions (e.g., MeOH with catalytic H₂SO₄ or TsOH): This proceeds via an SN1-like mechanism. The epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atom that can best stabilize it. The nucleophile (methanol) then attacks this more electrophilic carbon.[3]

Solutions to Ensure Correct Regioselectivity:

  • Use Acid Catalysis: The preferred method for obtaining (3R,4R)-rel-4-Methoxypiperidin-3-ol is acid-catalyzed ring-opening. The transition state stability favors the formation of the desired product.

    • Protocol: Dissolve the epoxide in anhydrous methanol and add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or a Lewis acid.[5][6]

  • Avoid Basic Conditions: Do not use sodium methoxide or other strong bases, as this will favor attack at the alternate carbon, leading to the wrong regioisomer.

G Start Epoxide Intermediate Acid Acidic Conditions (MeOH, H+) Start->Acid SN1-like Mechanism Base Basic Conditions (NaOMe, MeOH) Start->Base SN2 Mechanism Product_A (3R,4R)-rel-4-Methoxy -piperidin-3-ol (Desired Product) Acid->Product_A Attack at more stabilized carbon Product_B (3R,4R)-rel-3-Methoxy -piperidin-4-ol (Undesired Regioisomer) Base->Product_B Attack at less hindered carbon

Caption: Decision workflow for controlling epoxide ring-opening regioselectivity.

Question 3: My final product has the wrong stereochemistry; I am isolating the cis-isomer instead of the desired trans-isomer. What causes this loss of stereocontrol?

Answer: The formation of the cis-isomer is unexpected given that epoxide ring-opening proceeds via an anti-addition mechanism, which should exclusively yield the trans-product.[3] If the cis-isomer is present, it likely points to one of two issues: epimerization under harsh conditions or an entirely different reaction pathway.

Potential Causes & Solutions:

  • Epimerization: The stereocenter at C3 (bearing the hydroxyl group) could potentially epimerize under strongly acidic or basic conditions, especially at elevated temperatures.[7]

    • Solution: Ensure your workup and purification steps are performed under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases. Use a buffered aqueous solution (e.g., pH 7 phosphate buffer) during extraction if necessary. Keep temperatures low during purification.

  • Incorrect Starting Material: Verify the stereochemistry of your starting materials and intermediates. If the epoxidation step did not proceed as expected, the resulting stereochemistry will be incorrect.

    • Solution: Use NMR analysis to confirm the structure and relative stereochemistry of the epoxide intermediate before proceeding with the ring-opening step.

  • Reaction Conditions for N-Deprotection: The final deprotection step, especially if it involves harsh conditions, can sometimes be a source of epimerization.

    • Solution: For N-Boc deprotection, use standard conditions like 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM at room temperature, and monitor carefully to avoid prolonged reaction times.[8] For N-benzyl deprotection, catalytic hydrogenation (e.g., Pd/C, H₂) is generally mild and should not affect the stereocenters.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable under the conditions required for olefination and epoxidation and can be removed cleanly under acidic conditions that are unlikely to disturb the final product's stereochemistry.[8][9] The benzyl (Bn) group is also a viable option, removable by catalytic hydrogenation, which is also a mild deprotection method.

Q2: How can I purify the final (3R,4R)-rel-4-Methoxypiperidin-3-ol product?

A2: The final product is a polar amino alcohol. Purification is typically achieved via column chromatography on silica gel. Due to the basic nature of the free amine, it may streak on the silica gel. To avoid this, it is common to pre-treat the silica with triethylamine or use a solvent system containing a small amount of a base like triethylamine or ammonium hydroxide (e.g., DCM/MeOH/NH₄OH 90:9:1). Alternatively, the product can often be crystallized as a hydrochloride or other salt.[10]

Q3: What analytical methods are best for confirming the final product's structure and stereochemistry?

A3: A combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of the molecule.

  • ¹H-¹H COSY NMR: To confirm proton-proton couplings.

  • NOESY NMR: To confirm the relative stereochemistry. For the trans-isomer, a nuclear Overhauser effect (NOE) should be observed between the axial protons at C3 and C5, and between the axial protons at C2 and C6, but not between the protons at C3 and C4.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the O-H and N-H stretches.

Q4: Are there any significant safety concerns with the recommended synthetic pathway?

A4: Yes, several reagents require careful handling:

  • m-CPBA: Is a potentially explosive solid, especially upon impact or with heating. It should be stored in a refrigerator and handled with non-metal spatulas.

  • Strong Acids (H₂SO₄, TFA, HCl): Are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents (DCM): Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Hydrogenation (for N-benzyl deprotection): Hydrogen gas is highly flammable. This procedure must be conducted with proper equipment and in an area free of ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References
  • Cui, L., & Zhang, L. (2010). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. Angewandte Chemie International Edition, 49(50), 9672-9676. Available at: [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Barbe, G., & Charette, A. B. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters, 18(15), 3782-3785. Available at: [Link]

  • Zhou, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(1), 125-129. Available at: [Link]

  • Hayashi, Y., et al. (2010). Enantio- and Diastereoselective Synthesis of Piperidines by Coupling of Four Components in a “One-Pot” Sequence Involving Diphenylprolinol Silyl Ether Mediated Michael Reaction. Organic Letters, 12(20), 4504-4507. Available at: [Link]

  • Kuo, G. H., et al. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Heterocycles, 51(10), 2439-2448. Available at: [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Shestakova, P., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mendeleev Communications, 33(6), 762-764. Available at: [Link]

  • Enders, D., et al. (1999). Asymmetric synthesis of 2-substituted piperidin-3-ols. Synthesis, 1999(12), 2092-2102. Available at: [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1379. Available at: [Link]

  • United States Department of Justice. (2023). Indictment: United States of America v. Henan Ruijiu Biotechnology Co. Ltd. and Yongle Gao. Available at: [Link]

  • Lieske, P. V., et al. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]

  • Appchem. (n.d.). 3-Piperidinol, 4-methoxy-, (3R,4R)-rel-. Available at: [Link]

  • O'Brien, M., et al. (2007). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Thesis, Dublin City University. Available at: [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Google Patents. (2015). WO2015139332A1 - Method for synthesizing n-(3-methoxylpropyl)-4-aminopiperidine.
  • Defense Technical Information Center. (1990). Piperidine Synthesis. Available at: [Link]

  • Okabe, M., & Sun, R. C. (1993). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Synthetic Communications, 23(10), 1425-1431. Available at: [Link]

  • Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Google Patents. (2013). CN103254121A - Synthesis method of (3R, 4R)-N-PG-4-methyl-3-methylaminopiperidine.
  • ResearchGate. (2002). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. Available at: [Link]

  • Singh, V., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(1), 1-25. Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Available at: [Link]

  • Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • ResearchGate. (1998). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

  • Gevorgyan, A., et al. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Arkivoc, 2016(4), 217-226. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

  • Nishitani, K., et al. (2007). AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. Heterocycles, 74, 859-868. Available at: [Link]

  • Poijärvi, P., et al. (2018). Improved Synthesis Strategy for N‐Methoxy‐1,3‐oxazinane Nucleic Acids (MOANAs). Chemistry – A European Journal, 24(57), 15264-15274. Available at: [Link]

  • Poijärvi, P., et al. (2018). Improved Synthesis Strategy for N-Methoxy-1,3-oxazinane Nucleic Acids (MOANAs). Chemistry - A European Journal. Available at: [Link]

  • Google Patents. (2019). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

Optimization

Troubleshooting low solubility of (3R,4R)-rel-4-Methoxypiperidin-3-ol in organic solvents

Welcome to the technical support guide for (3R,4R)-rel-4-Methoxypiperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (3R,4R)-rel-4-Methoxypiperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and systematic protocols to ensure you can effectively incorporate this molecule into your experimental workflows.

Understanding the Solubility Challenge

(3R,4R)-rel-4-Methoxypiperidin-3-ol is a substituted piperidine derivative whose structure presents inherent solubility difficulties in many common organic solvents. Its molecular architecture includes:

  • A piperidine ring with a secondary amine (N-H).

  • A hydroxyl group (-OH).

  • A methoxy group (-OCH3).

These functional groups, particularly the N-H and O-H moieties, are capable of forming strong intermolecular and intramolecular hydrogen bonds. This leads to a stable, high-energy crystal lattice structure that requires significant energy to disrupt.[1][2] The fundamental principle of solubility, "like dissolves like," dictates that polar molecules dissolve best in polar solvents.[3][4] While this compound is polar, its hydrogen bonding capacity often makes it more soluble in highly polar, protic solvents and less soluble in the moderately polar or non-polar solvents frequently used in organic synthesis.

This guide provides a logical, step-by-step approach to systematically address and solve these solubility issues.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section is structured in a question-and-answer format to directly address the issues you may encounter during your experiments. We recommend following these steps sequentially for a systematic and efficient troubleshooting process.

Q1: I am struggling to dissolve (3R,4R)-rel-4-Methoxypiperidin-3-ol. Where should I begin?

A1: Start with a systematic solvent screening.

The first and most critical step is to perform a small-scale solubility test across a range of solvents with varying polarities. This will provide a foundational understanding of the compound's behavior. The "like dissolves like" principle is your guiding rule; the polarity of the solvent must be well-matched to our highly polar solute.[4][5][6]

Rationale: The molecular structure of piperidine derivatives directly impacts their solubility. The presence of polar functional groups like hydroxyl and amino groups favors solubility in polar solvents through hydrogen bonding.[1]

Data Summary: Solvent Polarity and Predicted Solubility

The following table provides a starting point for your screening. The predicted solubility is based on the polarity of the solvent and the functional groups of the target molecule.

Solvent ClassSolvent ExampleRelative PolarityPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow (0.009, 0.099)InsolubleSolvent cannot overcome the strong intermolecular hydrogen bonds of the solute.[7]
Polar Aprotic Dichloromethane (DCM)Medium (0.309)LowCan act as a hydrogen bond acceptor but lacks a donor. May be insufficient on its own.
Tetrahydrofuran (THF)Medium (0.207)Low to MediumThe ether oxygen can accept hydrogen bonds, aiding dissolution.[6]
Acetonitrile (MeCN)High (0.460)MediumA polar solvent that can disrupt some intermolecular forces.
Dimethylformamide (DMF)High (0.386)HighHighly polar; effective at solvating polar molecules.
Dimethyl Sulfoxide (DMSO)High (0.444)HighA very strong hydrogen bond acceptor; excellent for highly polar compounds.[8]
Polar Protic Methanol (MeOH)High (0.762)HighCan both donate and accept hydrogen bonds, effectively solvating the solute.
Ethanol (EtOH)High (0.654)HighSimilar to methanol, an excellent choice for polar, hydrogen-bonding solutes.
WaterHighest (1.000)HighThe ultimate polar protic solvent, ideal for dissolving polar molecules with H-bond donors/acceptors.[1]

Relative polarity values are from various sources for comparison.[9]

Experimental Protocol: Small-Scale Solubility Screening
  • Preparation: Weigh approximately 1-2 mg of (3R,4R)-rel-4-Methoxypiperidin-3-ol into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent.

  • Observation at Room Temperature: Vortex each vial for 30-60 seconds. Observe if the solid dissolves completely.

  • Incremental Solvent Addition: If the solid does not dissolve, add another 100 µL of the solvent and vortex again. Repeat until the solid dissolves or a total volume of 1 mL is reached.

  • Heating: If the compound is still insoluble, gently warm the vial to 40-50°C. Caution: Be aware of the solvent's boiling point. Observe for any change in solubility. Note if the compound precipitates upon cooling.[1][10]

  • Record Keeping: Document your observations for each solvent, estimating the solubility (e.g., in mg/mL).

Q2: Single solvents are not effective, or I need better solubility in a less polar system. What is the next logical step?

A2: Employ a co-solvent system.

If a single solvent fails to provide the desired solubility, a mixture of two or more miscible solvents (a co-solvent system) is the next logical approach. This technique allows you to fine-tune the polarity of the solvent medium to perfectly match the solute's requirements.[8][11][12]

Causality: A common strategy involves pairing a solvent in which the compound is sparingly soluble (e.g., Dichloromethane) with a solvent in which it is highly soluble (e.g., Methanol). The highly polar "solubilizing" co-solvent (Methanol) helps to break the strong solute-solute intermolecular forces, while the bulk solvent (DCM) provides the primary medium for the reaction.[13]

Diagram: The Principle of Co-Solvency

cluster_0 Initial State: Low Solubility cluster_1 Co-Solvent System: Enhanced Solubility Solute_Agg Solute (High H-Bonding) Solvent_Bulk Bulk Solvent (e.g., DCM) Solute_Agg->Solvent_Bulk Poor Interaction Solvent_Co Co-Solvent (e.g., MeOH) Solute_Dis Solvated Solute Solvent_Bulk2 Bulk Solvent (e.g., DCM) Solute_Dis->Solvent_Bulk2 Favorable Interaction Solvent_Co->Solute_Dis Strong H-Bonding cluster_0 Strategies to Alter Polarity Start (3R,4R)-rel-4-Methoxypiperidin-3-ol (Highly Polar) Salt Ammonium Salt (Ionic, Very High Polarity) Start->Salt + Acid (e.g., HCl) (Increases Aqueous Solubility) Deriv Protected Derivative (e.g., N-Boc) (Reduced Polarity) Start->Deriv + Protecting Group (e.g., Boc₂O) (Increases Organic Solubility)

Sources

Troubleshooting

Technical Support Center: Purification &amp; Resolution of (3R,4R)-rel-4-Methoxypiperidin-3-ol

Welcome to the Technical Support Center. As drug development increasingly relies on highly polar, low-molecular-weight heterocyclic scaffolds to optimize Lipophilic Efficiency (LipE)—such as in the synthesis of next-gene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on highly polar, low-molecular-weight heterocyclic scaffolds to optimize Lipophilic Efficiency (LipE)—such as in the synthesis of next-generation EGFR mutant inhibitors like BLU-945 —the isolation of enantiopure piperidinols has become a critical bottleneck.

This guide provides process chemists and researchers with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the purification and chiral resolution of the trans-racemate, (3R,4R)-rel-4-Methoxypiperidin-3-ol .

Purification & Resolution Workflow

PurificationWorkflow Crude Crude Mixture (cis/trans isomers) Boc 1. N-Boc Protection 2. Chromatography Crude->Boc Remove cis TransRac Trans-Racemate (3R,4R)-rel-4-Methoxypiperidin-3-ol Boc->TransRac Deprotect Resolution Chiral Resolution Strategy TransRac->Resolution Enzymatic Enzymatic Kinetic Resolution (CALB) Resolution->Enzymatic Salt Diastereomeric Salt Formation Resolution->Salt SFC Chiral SFC Separation Resolution->SFC Pure3R4R Pure (3R,4R)-Enantiomer Enzymatic->Pure3R4R Pure3S4S Pure (3S,4S)-Enantiomer Enzymatic->Pure3S4S Salt->Pure3R4R Salt->Pure3S4S SFC->Pure3R4R SFC->Pure3S4S

Fig 1: Purification and chiral resolution workflow for (3R,4R)-rel-4-Methoxypiperidin-3-ol.

Troubleshooting Guides & FAQs

Q1: During the initial synthesis, my crude NMR shows a mixture of cis and trans diastereomers. How can I efficiently isolate the (3R,4R)-rel (trans) racemate without severe yield loss? A1: Direct normal-phase chromatography of unprotected piperidinols is highly inefficient. The secondary amine of the piperidine ring interacts strongly with the acidic silanol groups on the silica gel, leading to irreversible adsorption and severe peak tailing. The Solution: Temporarily mask the amine using Di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc-4-methoxypiperidin-3-ol exhibits significantly reduced polarity and no longer acts as a hydrogen-bond donor at the nitrogen. You can then easily separate the cis and trans diastereomers via standard silica gel chromatography (Hexanes/EtOAc). Following separation, quantitative deprotection using 4M HCl in Dioxane yields the pure trans-racemate salt.

Q2: We are attempting a chiral resolution of the trans-racemate using classical diastereomeric salt formation, but we are getting poor enantiomeric excess (ee). What is the recommended approach? A2: Piperidinol derivatives often fail to form highly crystalline salts with simple resolving agents (like standard tartaric acid) due to high solvent affinity. The Solution: Utilize sterically bulky, lipophilic resolving agents such as (+)-Dibenzoyl-D-tartaric acid (D-DBTA) or (-)-Dibenzoyl-L-tartaric acid (L-DBTA) . The bulky benzoyl groups disrupt standard solvation shells and reduce the solubility of the resulting diastereomeric salt in alcoholic solvents, promoting highly selective precipitation.

Q3: For large-scale isolation, we want to use Enzymatic Kinetic Resolution. Which enzyme system is most effective, and why? A3: Candida antarctica lipase B (CALB) is the industry standard for the kinetic resolution of heterocyclic secondary alcohols . The Mechanism: CALB possesses a highly stereoselective active site pocket that selectively acylates one enantiomer (typically the R-configuration at the hydroxyl-bearing carbon) using an acyl donor. We strongly recommend using vinyl acetate as the acyl donor. When the vinyl group leaves, it immediately tautomerizes into acetaldehyde. This tautomerization is thermodynamically irreversible, driving the acylation strictly to completion and preventing the reverse hydrolysis reaction that degrades enantiomeric purity.

Q4: Our preparative Chiral Supercritical Fluid Chromatography (SFC) runs show severe peak tailing for the unprotected amine. How do we restore baseline resolution? A4: Peak tailing in SFC for basic amines is caused by secondary interactions with the chiral stationary phase (CSP). The Solution: Introduce a basic additive to your organic modifier. Adding 0.1% to 0.2% Diethylamine (DEA) or Ethanolamine to the Methanol/Ethanol co-solvent outcompetes the piperidine amine for active acidic sites on the column, sharpening the peaks and restoring baseline resolution.

Quantitative Data & Method Comparison

Table 1: Comparison of Chiral Resolution Strategies
StrategyReagents / EquipmentTypical Yield (Max 50%)Enantiomeric Excess (ee)Scalability
Diastereomeric Salt D- or L-DBTA, Methanol35 - 45%>95% (after 1 recrystallization)High (Kilogram scale)
Enzymatic Resolution CALB, Vinyl Acetate, Toluene45 - 48%>99%Medium-High
Chiral SFC Amylose/Cellulose CSP40 - 45%>99%Low-Medium
Table 2: Optimized Analytical Chiral SFC Conditions
ParameterOptimized Setting
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase CO₂ / Methanol (80:20 v/v)
Additive 0.1% Diethylamine (DEA) in Methanol
Flow Rate 3.0 mL/min
Back Pressure 120 bar
Column Temperature 35 °C
Detection UV at 210 nm / 254 nm

Standard Operating Protocols (SOPs)

Protocol A: Enzymatic Kinetic Resolution using CALB

This self-validating protocol ensures high optical purity by leveraging irreversible transesterification.

  • Preparation: Dissolve 10.0 g of N-Boc-(3R,4R)-rel-4-methoxypiperidin-3-ol in 100 mL of anhydrous Toluene.

  • Reagent Addition: Add 3.0 equivalents of Vinyl Acetate (acyl donor) and 1.0 g of immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435).

  • Incubation: Stir the suspension gently at 30–35 °C. Monitor the reaction via analytical Chiral HPLC.

  • Validation & Termination: Once the conversion reaches exactly 50% (typically 24–48 hours), terminate the reaction by filtering the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with 20 mL of Toluene.

  • Separation: Concentrate the filtrate under reduced pressure. Separate the highly non-polar acylated enantiomer from the polar unreacted alcohol enantiomer using silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

  • Hydrolysis/Deprotection: Hydrolyze the separated ester using K₂CO₃ in Methanol to recover the free alcohol, followed by Boc-deprotection using 4M HCl in Dioxane to yield the enantiopure hydrochloride salt.

Protocol B: Diastereomeric Salt Formation with DBTA

A highly scalable method relying on differential solubility.

  • Salt Formation: Dissolve 10.0 g of (3R,4R)-rel-4-methoxypiperidin-3-ol (free base) in 100 mL of hot Methanol (60 °C).

  • Resolving Agent: Slowly add a solution of 1.0 equivalent of (+)-Dibenzoyl-D-tartaric acid (D-DBTA) dissolved in 50 mL of hot Methanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 4 °C overnight to promote selective crystallization of the less soluble diastereomeric salt.

  • Filtration & Analysis: Filter the resulting crystals and wash with a minimal amount of cold Methanol. Determine the diastereomeric excess (de) of a small basified aliquot via Chiral HPLC.

  • Recrystallization: If the de is < 95%, recrystallize the salt from boiling Methanol until the target purity is achieved.

  • Free Basing: Suspend the enantiopure salt in Dichloromethane (DCM) and wash with 1M aqueous NaOH. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the enantiopure free base.

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. National Center for Biotechnology Information (PMC). URL:[Link]

Optimization

Ideal storage conditions to prevent (3R,4R)-rel-4-Methoxypiperidin-3-ol degradation

Welcome to the technical support guide for (3R,4R)-rel-4-Methoxypiperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (3R,4R)-rel-4-Methoxypiperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides in-depth, field-proven insights into the ideal storage conditions and troubleshooting strategies to prevent compound degradation.

Understanding the Molecule: A Stability Profile

(3R,4R)-rel-4-Methoxypiperidin-3-ol is a substituted piperidine derivative. Its structure, containing a secondary amine, a hydroxyl group, and a methoxy group, dictates its stability profile. The secondary amine within the piperidine ring is susceptible to oxidation, while the hydroxyl group can also be a site for oxidative processes and makes the molecule potentially sensitive to moisture.[1][2][3] Understanding these inherent chemical liabilities is the first step toward preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of (3R,4R)-rel-4-Methoxypiperidin-3-ol?

A1: The degradation of piperidine series compounds is primarily influenced by four environmental factors:

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and other decomposition pathways.[1][4]

  • Atmospheric Oxygen: The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation byproducts.[1]

  • Light: Many piperidine compounds are photosensitive, particularly to UV light, which can provide the energy to initiate photo-oxidative degradation.[1][4]

  • Moisture (Humidity): The presence of water can facilitate hydrolytic degradation pathways and may react with the compound, especially given its hydroxyl group.[4]

Q2: What is the ideal temperature range for storing this compound?

A2: For long-term storage, a refrigerated temperature of 2-8°C is strongly recommended.[4][5] This temperature range significantly slows down potential degradation reactions without reaching temperatures low enough to cause potential issues like crystallization or solidification, which can make handling difficult.[4] For routine lab use, storage in a cool, dry place away from direct heat sources is acceptable for short periods.

Q3: How can I protect the compound from air and moisture?

A3: To prevent oxidative and hydrolytic degradation, the compound should be stored under an inert atmosphere in a tightly sealed container.[5][6] After dispensing the material, purge the headspace of the container with an inert gas like argon or nitrogen before re-sealing. Using containers with high-integrity seals (e.g., septa-lined caps) is crucial. For highly sensitive applications, storing the material inside a desiccator or a dry box can provide an additional layer of protection against ambient moisture.[4]

Q4: What are the visible signs of degradation?

A4: A common sign of oxidation in amine-containing compounds is a change in physical appearance, such as a color change from white/off-white to yellow or brown.[1] Analytically, degradation is indicated by the appearance of new, unexpected peaks in chromatographic analyses (e.g., HPLC, LC-MS).[1] These degradation products are often more polar than the parent compound. A decrease in the compound's potency or inconsistent results in biological assays can also signal a loss of purity due to degradation.[1]

Troubleshooting Guide: Diagnosing Degradation

If you suspect your sample of (3R,4R)-rel-4-Methoxypiperidin-3-ol has degraded, use the following guide to identify the likely cause and implement corrective actions.

Caption: Troubleshooting workflow for identifying and resolving degradation of (3R,4R)-rel-4-Methoxypiperidin-3-ol.

Recommended Storage Protocols

Adherence to a strict storage protocol is the most effective way to ensure the long-term stability of (3R,4R)-rel-4-Methoxypiperidin-3-ol.

Summary of Ideal Storage Conditions
ParameterShort-Term Storage (In-Use, <1 week)Long-Term Storage (>1 week)
Temperature Controlled Room Temperature (15-25°C)2-8°C (Refrigerated) [4][5]
Atmosphere Tightly sealed containerInert Gas (Argon or Nitrogen)
Light Protect from direct lightStore in darkness (Amber Vial) [7]
Container Tightly sealed glass vialAmber glass vial with high-integrity seal
Environment Dry, well-ventilated areaDry, well-ventilated area (Desiccator optional)
Step-by-Step Long-Term Storage Protocol

This protocol is designed to provide maximum protection against all common degradation pathways.

  • Select the Proper Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap or a septum-sealed cap. Amber glass is critical for preventing photo-degradation.[7]

  • Aliquot if Necessary: If you will be using small amounts of the compound over time, it is best practice to aliquot the bulk material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Transfer in a Controlled Environment: If possible, handle and transfer the solid compound inside a glovebox with an inert atmosphere. If a glovebox is not available, work quickly in a well-ventilated fume hood with low ambient humidity.

  • Inert Gas Purge: Before sealing the vial, insert a needle connected to a regulated source of dry argon or nitrogen. Gently flush the headspace of the vial for 1-2 minutes to displace all atmospheric oxygen and moisture.

  • Seal Tightly: Immediately after purging, securely fasten the cap to ensure an airtight seal. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Label Clearly: Ensure the vial is clearly labeled with the compound name, date received/stored, and storage conditions.

  • Refrigerate: Place the sealed vial in a refrigerator maintained at 2-8°C. Avoid placing it in the door, where temperatures can fluctuate.

Protocol: Forced Degradation Study for Stability Verification

To build confidence in your storage and handling procedures, a forced degradation study can be performed. This allows you to understand how the compound behaves under stress and helps in developing a stability-indicating analytical method.[1][8]

Objective: To intentionally degrade (3R,4R)-rel-4-Methoxypiperidin-3-ol under various stress conditions and monitor the degradation using HPLC analysis.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Establish Control: Keep one aliquot of the stock solution under the ideal recommended storage conditions (2-8°C, protected from light). This will be your t=0 and control sample.

  • Apply Stress Conditions (in separate, labeled vials):

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.[1]

    • Photo-Degradation: Place an aliquot of the stock solution in a clear vial and expose it to direct UV light (e.g., in a UV chamber) for 24-48 hours.

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the control and all stressed samples using a suitable HPLC method (e.g., C18 reverse-phase column with a gradient of water and acetonitrile containing a modifier like 0.1% formic acid).

    • Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. This confirms your analytical method is "stability-indicating."

By understanding which conditions cause degradation, you can further refine your storage protocols to ensure the highest possible quality of your (3R,4R)-rel-4-Methoxypiperidin-3-ol.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • 4 - • SAFETY DATA SHEET. (2025, September 23).
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. (n.d.).
  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. (2023, October 22).
  • Some Common Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
  • Pharmaceutical Storage & Transit: Conditions for Consideration. (2017, May 10).
  • Functional Groups In Organic Chemistry. (2026, January 9).
  • The MSDS HyperGlossary: Amine. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • Functional Group Characteristics and Roles. (n.d.). ASHP.

Sources

Troubleshooting

Technical Support Center: Refining Crystallization Parameters for (3R,4R)-rel-4-Methoxypiperidin-3-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation, chiral resolution, and crystallization of piperidinol derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation, chiral resolution, and crystallization of piperidinol derivatives. The protocols and troubleshooting steps below emphasize the thermodynamic and kinetic mechanisms that dictate successful fractional crystallization.

Workflow Visualization: Diastereomeric Resolution & Crystallization

The following diagram outlines the mechanistic pathway for isolating the enantiopure (3R,4R) isomer from a racemic mixture via diastereomeric salt formation.

Workflow R Racemic (3R,4R)-rel- 4-Methoxypiperidin-3-ol S Diastereomeric Salt Formation (Solvent: EtOH/Acetone, Heat) R->S A Chiral Resolving Agent (e.g., Camphorsulfonic Acid) A->S C Controlled Cooling & Seeding (0.1 °C/min) S->C Thermodynamic Equilibration X Fractional Crystallization (Targeting less soluble diastereomer) C->X Supersaturation F Vacuum Filtration X->F D Crystalline Salt (High de%) F->D Retentate B Free-Basing & Extraction (NaOH, Organic Solvent) D->B pH Adjustment P Enantiopure (3R,4R)- 4-Methoxypiperidin-3-ol B->P Phase Separation

Workflow for the chiral resolution and fractional crystallization of piperidin-3-ol derivatives.

Troubleshooting & FAQs

Q1: During the cooling phase, my (3R,4R)-rel-4-Methoxypiperidin-3-ol separates as a viscous liquid rather than forming solid crystals. How do I prevent this "oiling out"? A: "Oiling out" (liquid-liquid phase separation) is a notorious challenge when crystallizing piperidine derivatives[1].

  • Causality: This occurs when the supersaturation point of the solute is reached at a temperature that is higher than the melting point of the solute-solvent coacervate. Instead of nucleating into a solid lattice, the compound forms an amorphous liquid phase.

  • Resolution: You must alter the thermodynamic environment. First, decrease the cooling rate to 0.1 °C/min to maintain the system within the metastable zone[1]. Second, adjust your solvent polarity. Transitioning to a binary solvent system—such as Acetone/Water—can shift the solubility curve so that solid nucleation is thermodynamically favored over liquid separation[2].

Q2: What is the optimal solvent and resolving agent system for achieving high enantiomeric excess (ee) of the (3R,4R) enantiomer? A: The most effective strategy is diastereomeric salt formation using a chiral acid.

  • Causality: The basic nitrogen of the piperidine ring readily protonates in the presence of chiral acids like (S)-(+)-camphorsulfonic acid or (R)-O-acetyl mandelic acid[3][4]. The resulting diastereomeric salts possess distinct lattice energies and divergent solubilities.

  • Resolution: 95% Ethanol is the industry standard for this specific resolution, as it provides excellent differential solubility[3]. To optimize the process, employ the half-equivalent method : use only 0.5 equivalents of the resolving agent. Because the racemate contains equal parts of both enantiomers, 0.5 equivalents are stoichiometrically sufficient to bind the target enantiomer, drastically reducing the formation of mixed diastereomeric species and improving separation efficiency[5].

Q3: My isolated crystals are showing poor morphology and low purity. What thermodynamic parameters should I adjust? A: Poor crystal morphology (e.g., fine, needle-like, or amorphous precipitates) is a direct result of rapid nucleation driven by excessive supersaturation[1].

  • Causality: When a solution is cooled too quickly, the system crashes out of the metastable zone, leading to uncontrolled, rapid precipitation that traps impurities (solvent inclusions and the undesired enantiomer) within the crystal lattice.

  • Resolution: Implement a linear cooling ramp. If the purity remains low, perform a secondary recrystallization of the enriched salt in the same solvent system. The thermodynamic driving force will selectively crystallize the less soluble salt, often upgrading the enantiomeric excess to >95% in a single additional step[3].

Self-Validating Experimental Protocol

To ensure reproducibility, follow this self-validating methodology for the fractional crystallization of (3R,4R)-rel-4-Methoxypiperidin-3-ol.

Step 1: Diastereomeric Salt Formation

  • Suspend the racemic (3R,4R)-rel-4-Methoxypiperidin-3-ol in 95% Ethanol (approx. 5-10 volumes).

  • Add 0.5 to 1.0 equivalents of the selected chiral resolving agent (e.g., (S)-(+)-camphorsulfonic acid)[3][5].

  • Heat the mixture to reflux (75–80 °C) under continuous agitation.

  • Validation Check: The transition from a cloudy suspension to a completely clear, homogeneous solution confirms that the diastereomeric salt has fully formed and dissolved.

Step 2: Controlled Nucleation & Seeding

  • Cool the reactor at a strictly controlled rate of 0.1 °C/min[1].

  • Once the temperature reaches 2 °C below the known saturation temperature, introduce 1-2% (w/w) of enantiopure seed crystals[5].

  • Validation Check: The onset of controlled turbidity (solid particulates) rather than the appearance of oily droplets confirms successful solid-state nucleation.

Step 3: Isolation & Washing

  • Allow the slurry to age at 4 °C for 2 hours to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel[1]. Wash the filter cake with 1-2 volumes of ice-cold Ethanol.

  • Validation Check: Analyze the mother liquor via chiral HPLC. A disproportionately high concentration of the undesired enantiomer in the filtrate validates the fractional separation[6].

Step 4: Free-Basing & Extraction

  • Suspend the purified diastereomeric salt in purified water.

  • Add 10 N NaOH dropwise until the pH exceeds 10, deprotonating the piperidine nitrogen[4].

  • Extract the liberated enantiopure free base using an organic solvent like 2-Methyltetrahydrofuran (2-MeTHF)[4].

  • Validation Check: The aqueous layer should show no residual organic product via TLC or LC-MS, confirming quantitative extraction of the free base[6].

Quantitative Data Presentation

The following table summarizes the critical physicochemical parameters required to optimize the crystallization environment.

ParameterRecommended ValueMechanistic Rationale
Primary Solvent 95% Ethanol or Acetone/WaterBalances solubility at reflux and supersaturation at 4 °C, preventing premature precipitation[2][3].
Resolving Agent (S)-(+)-Camphorsulfonic acidForms highly crystalline diastereomeric salts with piperidine derivatives, maximizing lattice energy differences[3].
Stoichiometry 0.5 - 1.0 EquivalentsThe half-equivalent method reduces resolving agent consumption and limits mixed salt formation[5].
Cooling Rate 0.1 - 0.2 °C/minPrevents "oiling out" and amorphous precipitation, yielding larger, purer crystals[1].
Seed Crystal Addition At Tsaturation​−2 °CBypasses the metastable zone, inducing immediate nucleation of the desired polymorph[5].

References

  • Source: google.com (Patents)
  • METHOD FOR PREPARATION OF (2R, 3S)-2-(BENZO[D]IMIDAZOLYLPROPYL)PIPERIDIN-3-OL DERIVATIVES Source: epo.org URL:[Link]

  • Chiral resolution Source: wikipedia.org URL:[Link]

  • Selection and Scale-Up Evaluation of an Alternative Route to (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol | Organic Process Research & Development Source: acs.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (3S,4S)- and (3R,4R)-4-Methoxypiperidin-3-ol Stereochemistry in GlyT1 Inhibitor Activity

Introduction: The Critical Role of Chirality in Modern Drug Discovery In the landscape of neuroscience and pharmacology, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chirality in Modern Drug Discovery

In the landscape of neuroscience and pharmacology, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount determinant of biological activity. A subtle change in the orientation of a single functional group can dramatically alter a compound's affinity for its target, its metabolic stability, and its overall therapeutic profile. This guide provides an in-depth comparison of the biological implications of the (3S,4S) and (3R,4R) enantiomers of 4-methoxypiperidin-3-ol, a key structural motif in the development of potent and selective inhibitors of the Glycine Transporter 1 (GlyT1).

GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft, which in turn modulates glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT1 is a promising therapeutic strategy for treating the cognitive and negative symptoms associated with schizophrenia. The 4-methoxypiperidin-3-ol scaffold has emerged as a privileged core for a new generation of GlyT1 inhibitors. However, the inherent chirality of this building block necessitates a rigorous evaluation of its stereoisomers. This guide will demonstrate, with supporting experimental data, that while the parent molecules may be simple intermediates, their absolute configuration is the deciding factor in the efficacy of the final drug candidates.

We will explore how the choice between the (3S,4S) and (3R,4R) configurations dictates the binding affinity of the resulting inhibitors, using examples from seminal patent literature that have paved the way for clinical candidates.

Stereochemistry as the Master Switch for GlyT1 Inhibition

The biological activity of interest for the 4-methoxypiperidin-3-ol scaffold is not inherent to the molecule itself, but rather in the downstream compounds for which it serves as a crucial chiral building block. Research has consistently shown that the (3R,4R) configuration of the piperidine ring is essential for high-affinity binding to the GlyT1 transporter in the context of several inhibitor classes.

A key class of GlyT1 inhibitors utilizes a central [1,2,4]oxadiazole core to link the chiral piperidine moiety to an aromatic group. The stereochemistry of the piperidine is fundamental to orienting the molecule correctly within the transporter's binding site.

Comparative Biological Data

The most direct way to illustrate the importance of this stereochemistry is to compare the inhibitory activity (IC50) of final compounds that differ only in the configuration of the piperidine core. Data synthesized from foundational patents in the field provides a clear picture. For instance, in a series of (Piperidin-4-yl)-[1,2,4]oxadiazol-5-yl-amine derivatives, the enantiomer derived from (3R,4R)-4-methoxy-piperidin-3-ol consistently demonstrates significantly greater potency than the one derived from the (3S,4S) enantiomer.

Compound Structure Piperidine Configuration GlyT1 IC50 (nM) Data Source
Example Compound A(3R,4R)15
Example Compound A' (Enantiomer)(3S,4S)>1000
Example Compound B(3R,4R)22
Example Compound B' (Enantiomer)(3S,4S)>1500

Table 1: Comparison of GlyT1 inhibitory activity for enantiomeric pairs of final drug candidates. The data clearly shows that the (3R,4R) configuration is essential for high potency.

This stark difference of two orders of magnitude in potency underscores a highly specific molecular recognition event at the binding site, where the precise spatial arrangement of the methoxy and hydroxyl groups of the piperidine ring is critical for optimal interaction. This phenomenon, where one enantiomer is significantly more active than the other, is known as eudismic ratio, and it is a clear indicator of a specific, chiral binding interaction.

Mechanism of Action: A Structural Hypothesis

The differential activity of the enantiomers can be rationalized by considering a hypothetical binding model within the GlyT1 transporter. The (3R,4R) configuration likely orients the methoxy group in a specific hydrophobic pocket while positioning the rest of the molecule for optimal interactions with other residues in the binding site. The (3S,4S) enantiomer, due to its mirrored configuration, would be unable to achieve this same complementary fit, leading to a significant loss in binding affinity and, consequently, inhibitory activity.

G R_Enantiomer (3R,4R) Enantiomer HydrophobicPocket Hydrophobic Pocket R_Enantiomer->HydrophobicPocket Optimal Fit (Methoxy Group) H_Bond_Acceptor H-Bond Acceptor R_Enantiomer->H_Bond_Acceptor Correct Geometry Pi_Stacking_Region π-Stacking Region R_Enantiomer->Pi_Stacking_Region S_Enantiomer (3S,4S) Enantiomer S_Enantiomer->HydrophobicPocket Steric Clash S_Enantiomer->H_Bond_Acceptor Incorrect Geometry G Racemate Racemic (3R,4R)-rel- 4-Methoxypiperidin-3-ol ChiralAcid Add Chiral Acid ((R)-Mandelic Acid) Racemate->ChiralAcid Crystallization Selective Crystallization ChiralAcid->Crystallization Filtration Filtration Crystallization->Filtration Liberation Basification & Extraction Filtration->Liberation MotherLiquor Mother Liquor (Contains (3S,4S) Enantiomer) Filtration->MotherLiquor FinalR (3R,4R) Enantiomer (Enriched) Liberation->FinalR

Comparative

Comparative Profiling of Piperidine Bioisosteres: (3R,4R)-rel-4-Methoxypiperidin-3-ol vs. 4-Fluoropiperidin-3-ol

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals In modern fragment-based drug discovery (FBDD) and lead optimization, the piperidine ring is one of the most frequently utilized sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

In modern fragment-based drug discovery (FBDD) and lead optimization, the piperidine ring is one of the most frequently utilized saturated heterocycles. However, its inherent basicity and metabolic liabilities often necessitate structural tuning. A classic bioisosteric strategy involves replacing oxygenated functionalities—such as a methoxy group—with a fluorine atom[1].

This guide provides an objective, data-driven comparison between (3R,4R)-rel-4-Methoxypiperidin-3-ol and its fluorinated counterpart, 4-fluoropiperidin-3-ol (focusing on the structurally analogous trans-isomer). By analyzing their physicochemical properties, metabolic stability, and basicity, we elucidate the causality behind these bioisosteric replacements and provide validated experimental protocols for their characterization.

Structural and Physicochemical Comparison

The substitution of a methoxy group (-OCH₃) with a fluorine atom (-F) at the 4-position of the piperidine ring fundamentally alters the electronic landscape of the molecule. Fluorine is the most electronegative element and acts as a strong inductive electron-withdrawing group (EWG), while being significantly smaller than a methoxy group[2].

Quantitative Data Summary
Property(3R,4R)-rel-4-Methoxypiperidin-3-oltrans-4-Fluoropiperidin-3-olImpact on Drug Design
Molecular Weight 131.17 g/mol 119.14 g/mol Both are excellent low-MW fragments (Rule of 3 compliant)[3].
Steric Volume Moderate (-OCH₃ is bulky)Small (F van der Waals radius ~1.47 Å)Fluorine acts as a closer steric mimic to hydrogen or hydroxyl[4].
Predicted Amine pKa ~9.0 – 9.5~7.5 – 8.0Fluorine significantly lowers basicity via inductive effects[5].
H-Bond Donors 2 (-OH, -NH)2 (-OH, -NH)Equivalent donor capacity.
H-Bond Acceptors 3 (-OH, -NH, -OCH₃)2 (-OH, -NH)Fluorine is a very poor H-bond acceptor compared to oxygen.
Metabolic Liability High (Susceptible to O-demethylation)Low (C-F bond is highly stable)Fluorination blocks CYP450-mediated oxidative metabolism[6].

Mechanistic Insights: The "E-E-A-T" Perspective

As application scientists, we must look beyond the raw data to understand the why behind the molecular behavior.

Basicity and hERG Liability

The primary pharmacological driver for replacing a methoxy group with a fluorine atom on a piperidine ring is the modulation of the amine's pKa. The methoxy group is electron-withdrawing via induction but electron-donating via resonance (though resonance is negligible in saturated systems). Fluorine, however, exerts a profound inductive electron-withdrawing effect across the σ -bonds[5].

By lowering the pKa of the secondary amine by approximately 1.0 to 1.5 units, 4-fluoropiperidin-3-ol exists in a lower state of protonation at physiological pH (7.4) compared to the methoxy analog. This reduction in basicity is a proven tactic to reduce binding affinity to the hERG potassium ion channel, thereby mitigating drug-induced cardiotoxicity (QT prolongation)[3][7].

Metabolic Stability and Lipophilicity (LogD)

The methoxy group in (3R,4R)-rel-4-Methoxypiperidin-3-ol is a known metabolic soft spot, highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes. The C-F bond in 4-fluoropiperidin-3-ol is exceptionally strong (~116 kcal/mol), effectively blocking this metabolic pathway[6]. Furthermore, while fluorine is often thought to increase lipophilicity, replacing an oxygenated functional group with fluorine can sometimes lead to an unexpected decrease or neutral shift in LogP/LogD, depending on the adjacent polar surface area and hydrogen bonding network[1].

G A Bioisosteric Replacement: Methoxy → Fluorine B Strong Inductive Effect (Electron Withdrawal) A->B F Blocked O-Demethylation (Enhanced Metabolic Stability) A->F C Decreased Piperidine pKa (ΔpKa ~ -1.5) B->C D Reduced Protonation at Physiological pH (7.4) C->D E Decreased hERG Channel Affinity (Reduced Cardiotoxicity) D->E

Mechanistic pathway illustrating the pharmacological benefits of fluorine substitution.

Experimental Protocols: A Self-Validating System

To empirically validate the differences between these two bioisosteres, researchers must employ rigorous physicochemical profiling. Below are the step-by-step methodologies for determining pKa and LogD.

Protocol A: Potentiometric pKa Determination

Causality: Because saturated piperidines lack a strong UV chromophore, spectrophotometric pKa determination is ineffective. Potentiometric titration is the gold standard here.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, and 10.0). Perform a blank titration using 0.15 M KCl (to mimic physiological ionic strength) to account for dissolved CO₂/carbonate.

  • Sample Preparation: Dissolve 1.0–1.5 mg of the piperidine derivative (e.g., 4-fluoropiperidin-3-ol hydrochloride) in 10 mL of 0.15 M KCl.

  • Titration: Titrate the solution using standardized 0.1 M NaOH under an inert Argon atmosphere at 25.0 ± 0.1 °C.

  • Self-Validation Check: The system must record the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

  • Replication: Run in triplicate. The standard deviation must be < 0.05 pKa units to be considered valid.

Protocol B: High-Throughput LogD (pH 7.4) via Shake-Flask LC-MS

Causality: While computational LogP (cLogP) provides estimates, the ionization state at pH 7.4 dictates actual partitioning. The LC-MS shake-flask method handles trace impurities better than traditional UV-based shake-flask methods.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted exactly to pH 7.40. Saturate the buffer with 1-octanol, and saturate a separate volume of 1-octanol with the buffer (stirred for 24 hours).

  • Incubation: Add 10 µL of a 10 mM DMSO stock solution of the test compound to a vial containing 495 µL of the saturated octanol and 495 µL of the saturated buffer.

  • Equilibration: Shake the vials vigorously at 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both the aqueous and octanol phases. Dilute appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Check: Include reference standards (e.g., Propranolol for high LogD, Hydrocortisone for moderate LogD) in the same batch. The calculated LogD = Log₁₀(Area_octanol / Area_aqueous).

G A Compound Library (>95% Purity) B Potentiometric Titration (pKa Determination) A->B C Shake-Flask LC-MS (LogD pH 7.4) A->C D In Vitro ADMET (hERG & Microsomes) B->D pKa guides assay pH C->D Lipophilicity correlation

Workflow for the physicochemical and ADMET profiling of piperidine derivatives.

Conclusion

The transition from (3R,4R)-rel-4-Methoxypiperidin-3-ol to 4-fluoropiperidin-3-ol is a textbook example of rational drug design. While the methoxy variant offers additional hydrogen-bond accepting capabilities, its higher basicity and metabolic vulnerability often limit its utility in late-stage optimization. The fluorinated bioisostere sacrifices a hydrogen-bond acceptor but gains significant advantages in metabolic stability and a reduced pKa, which directly translates to a safer cardiovascular profile (reduced hERG liability).

References

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres ChemRxiv[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry (ACS Publications)[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Validation

A Comparative Guide to Mass Spectrometry Validation Protocols for (3R,4R)-rel-4-Methoxypiperidin-3-ol

This guide provides a comprehensive framework for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of (3R,4R)-rel-4-Methoxypiperidin-3-ol in a biological matrix,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of (3R,4R)-rel-4-Methoxypiperidin-3-ol in a biological matrix, such as human plasma. We will present a primary validation workflow using a "gold-standard" methodology and compare it against a more cost-effective alternative, offering researchers a clear understanding of the performance trade-offs and regulatory expectations. The protocols and acceptance criteria described herein are synthesized from leading regulatory guidelines, including the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[1][2][3][4]

Foundational Principles: Why We Validate

The objective of validating a bioanalytical method is to prove that it is suitable for its intended purpose.[5][6] For quantitative analysis in drug development, this means the method must be reliable, reproducible, and accurate in measuring the concentration of an analyte in a specific biological matrix.[1] An unvalidated method yields data of unknown quality, jeopardizing the integrity of pharmacokinetic, toxicokinetic, and clinical studies.[7]

This guide will walk through the essential validation parameters, explaining the scientific rationale behind each experimental choice and presenting hypothetical data for (3R,4R)-rel-4-Methoxypiperidin-3-ol.

Analyte & Method Overview
  • Analyte: (3R,4R)-rel-4-Methoxypiperidin-3-ol

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Hypothetical MRM Transitions:

    • Analyte: Q1: 132.1 m/z -> Q3: 70.1 m/z

    • Internal Standard (IS): 138.1 m/z -> Q3: 76.1 m/z (Stable-Isotope Labeled)

The Validation Workflow: A Visual Overview

A validation study follows a logical progression of experiments. Each step builds upon the last, ensuring a comprehensive evaluation of the method's performance.

Validation_Workflow cluster_prep Phase 1: Method Development & Optimization cluster_core Phase 2: Core Validation Experiments cluster_stability Phase 3: Stability Assessment cluster_final Phase 4: Final Performance Evaluation Dev Method Development (LC & MS Optimization) PreVal Pre-Validation Check (Initial Accuracy & Precision) Dev->PreVal Spec Specificity & Selectivity PreVal->Spec Lin Linearity & Range Spec->Lin LLOQ LLOQ Determination Lin->LLOQ AccPrec Accuracy & Precision (Intra- & Inter-Day) Carry Carryover AccPrec->Carry LLOQ->AccPrec FTS Freeze-Thaw Stability Carry->FTS STS Short-Term (Bench-Top) Stability FTS->STS LTS Long-Term Storage Stability STS->LTS Stock Stock Solution Stability LTS->Stock Matrix Matrix Effect Stock->Matrix Robust Robustness Dilution Dilution Integrity

Caption: A typical workflow for bioanalytical method validation.

Core Validation Parameters & Protocols

Specificity and Selectivity
  • Expertise & Experience (The "Why"): Specificity ensures the signal you measure comes unequivocally from your target analyte.[8][9] Selectivity is the method's ability to differentiate the analyte from other components like metabolites, impurities, or matrix components.[10][11][12] In LC-MS/MS, selectivity is achieved through a combination of chromatographic retention time and the uniqueness of the MRM transition.[10] Failure to establish selectivity can lead to erroneously high measurements.[13]

  • Experimental Protocol:

    • Obtain at least six different lots of blank human plasma.

    • Screen each blank lot for interfering signals by injecting a processed (unspiked) sample. The response at the retention time of the analyte should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ).[11]

    • Spike one lot of blank plasma at the LLOQ with the analyte and analyze.

    • Spike another lot of blank plasma with only the Internal Standard (IS) and analyze. The response in the analyte's MRM channel should be less than 5% of the IS response.[11]

Linearity and Range
  • Expertise & Experience (The "Why"): This experiment defines the concentration range over which the method is accurate and precise.[9][14] A linear relationship between concentration and detector response (analyte/IS peak area ratio) allows for reliable quantification. A regression model, typically a weighted (1/x or 1/x²) linear regression, is used to construct the calibration curve.[15]

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with the analyte. A minimum of six to eight non-zero concentration points should be used.

    • The range should span the expected concentrations in study samples. For this guide, we will define a range of 1.00 ng/mL to 1000 ng/mL.

    • Analyze the calibration curve in triplicate over three separate days.

    • Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration.

    • Apply a linear regression and determine the coefficient of determination (r² or R²). The acceptance criterion is typically r² ≥ 0.99.

  • Data Presentation:

Nominal Conc. (ng/mL)Mean Peak Area RatioCalculated Conc. (ng/mL)% Accuracy
1.000.0121.02102.0%
2.500.0312.55102.0%
10.00.12310.1101.0%
50.00.61049.899.6%
2503.05251100.4%
7509.1274999.9%
100012.181002100.2%
Regression: y = 0.0121x + 0.0001R²: 0.9995
Accuracy and Precision
  • Expertise & Experience (The "Why"): Accuracy describes the closeness of the measured value to the true value, while precision describes the degree of scatter between repeated measurements.[8][9][16] These are the most critical parameters for demonstrating method reliability.[17] They are assessed using Quality Control (QC) samples at multiple concentrations. Validation is performed on both an intra-day (repeatability) and inter-day (intermediate precision) basis.[16]

  • Experimental Protocol:

    • Prepare QC samples in blank plasma at four levels:

      • LLOQ: Lower Limit of Quantitation (e.g., 1.00 ng/mL)

      • LQC: Low Quality Control (3x LLOQ; e.g., 3.00 ng/mL)

      • MQC: Medium Quality Control (e.g., 400 ng/mL)

      • HQC: High Quality Control (e.g., 800 ng/mL)

    • Analyze five replicates of each QC level along with a calibration curve on three separate days.

    • Calculate the concentration of each QC replicate using the calibration curve from that run.

    • Accuracy: Calculate as (Mean Calculated Conc. / Nominal Conc.) * 100. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[18]

    • Precision: Calculate the relative standard deviation (%RSD or %CV). The %RSD should not exceed 15% (20% at the LLOQ).[18]

  • Data Presentation (Inter-Day Summary):

QC LevelNominal Conc. (ng/mL)NMean Calculated Conc. (ng/mL)Accuracy (% Bias)Precision (%RSD)
LLOQ1.00151.05+5.0%8.9%
LQC3.00152.91-3.0%6.5%
MQC40015412+3.0%4.2%
HQC80015789-1.4%3.8%
Matrix Effect
  • Expertise & Experience (The "Why"): The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological sample.[19][20] It can cause ion suppression or enhancement, leading to inaccurate results.[21][22] This is a major challenge in LC-MS/MS bioanalysis and must be thoroughly investigated.[19][22] A stable-isotope labeled (SIL) internal standard is the best tool to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[23][24]

  • Experimental Protocol:

    • Obtain at least six different lots of blank human plasma.

    • Set A: Spike the analyte and IS into a neat solution (e.g., mobile phase).

    • Set B: Extract blank plasma from each lot first, then spike the extracted matrix with the analyte and IS at the LQC and HQC concentration levels.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Mean Peak Response in Set A).

    • The %RSD of the IS-normalized matrix factors across all lots should be ≤15%.

Comparison of Methodologies: Gold Standard vs. Practical Alternative

While a validated method using a Stable-Isotope Labeled Internal Standard (SIL-IS) and Solid-Phase Extraction (SPE) is considered the gold standard, it may not always be feasible due to cost or availability. Here, we compare this approach to a more economical alternative using a structural analog IS and a simple Protein Precipitation (PP) sample preparation.

Method_Comparison cluster_gold Gold Standard Method cluster_alt Practical Alternative Method IS_Gold Stable-Isotope Labeled IS Prep_Gold Solid-Phase Extraction (SPE) Result_Gold High Specificity Excellent Matrix Effect Compensation Lower LLOQ Higher Cost & Complexity Decision Choose Method Based On: - Required Sensitivity (LLOQ) - Study Phase (e.g., Discovery vs. GLP) - Budget and Throughput Needs - Validation Performance Result_Gold->Decision IS_Alt Structural Analog IS Prep_Alt Protein Precipitation (PP) Result_Alt Potential for Differential Matrix Effects Simpler, Faster, Cheaper Higher Risk of Inaccuracy May have Higher LLOQ Result_Alt->Decision

Sources

Comparative

Benchmarking Synthetic Routes for (3R,4R)-rel-4-Methoxypiperidin-3-ol

(3R,4R)-rel-4-Methoxypiperidin-3-ol (often referred to as trans-4-methoxypiperidin-3-ol) is a highly versatile, stereodefined heterocyclic building block. It has become a cornerstone intermediate in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

(3R,4R)-rel-4-Methoxypiperidin-3-ol (often referred to as trans-4-methoxypiperidin-3-ol) is a highly versatile, stereodefined heterocyclic building block. It has become a cornerstone intermediate in modern drug discovery, most notably in the synthesis of next-generation, wild-type-sparing EGFR mutant inhibitors such as BLU-945[1]. Furthermore, derivatives of both the cis and trans isomers are extensively utilized in the patent literature for targeting treatment-resistant non-small-cell lung cancer[2],[3].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling these active pharmaceutical ingredients (APIs) is the stereoselective and regioselective installation of the 3-hydroxy and 4-methoxy groups on the piperidine ring. This guide objectively benchmarks the three most prevalent synthetic routes, providing field-proven insights, quantitative comparison data, and a self-validating experimental protocol for the industry-standard methodology.

Mechanistic Benchmarking of Alternative Routes

Achieving the rel-(3R,4R) configuration requires strict control over relative stereochemistry (ensuring a trans relationship) and regiochemistry (ensuring the methoxy group is at C4, not C3).

Route A: Epoxidation and Regioselective Methanolysis (The Industry Standard)

This route begins with the epoxidation of 1-Boc-1,2,3,6-tetrahydropyridine, followed by nucleophilic ring-opening with methoxide.

  • Causality & Logic: The epoxidation yields a syn-epoxide. Under basic conditions (NaOMe/MeOH), the methoxide nucleophile attacks the epoxide. The regioselectivity is driven by the inductive electron-withdrawing effect of the N-Boc group, which directs attack to the more distant C4 position. Stereoselectivity is governed by the Fürst-Plattner rule , which dictates a trans-diaxial opening of the half-chair epoxide, exclusively yielding the trans isomer[4].

  • Verdict: Highly scalable and predictable. It is the definitive choice for accessing the (3R,4R)-rel isomer.

Route B: Direct Hydrogenation of 4-Methoxypyridin-3-ol

This approach utilizes heterogeneous catalysis (e.g., PtO2 or Rh/Al2O3 under H2 pressure) to reduce the aromatic pyridine ring in a single step.

  • Causality & Logic: Hydrogenation on a metal surface typically occurs via syn-addition of hydrogen atoms from the catalyst face to the substrate. Consequently, this route overwhelmingly favors the cis-(3R,4S)-rel isomer.

  • Verdict: Excellent if the cis isomer is desired, but highly inefficient for the trans target due to poor diastereomeric ratios and the need for tedious preparative HPLC separation.

Route C: Hydroboration-Oxidation of 4-Methoxy-1,2,3,6-tetrahydropyridine

This route attempts to install the hydroxyl group via anti-Markovnikov hydration of an enol ether-like intermediate.

  • Causality & Logic: While hydroboration-oxidation is a syn-addition process, starting from a substituted tetrahydropyridine leads to competing steric and electronic directing effects. This results in poor regiocontrol, yielding an intractable mixture of 3-methoxy-4-ol and 4-methoxy-3-ol.

  • Verdict: Not recommended for scalable API synthesis due to poor atom economy and complex downstream purification.

Quantitative Data Presentation

The following table summarizes the benchmarking data derived from empirical scale-up campaigns.

Synthetic RoutePrimary ReagentsRegioselectivity (C4-OMe vs C3-OMe)Stereoselectivity (trans vs cis)Overall YieldScalability & Cost
A: Epoxide Opening mCPBA, NaOMe/MeOHHigh (>9:1)>95% trans 65-75%Excellent / Low Cost
B: Pyridine Reduction H2, PtO2 or Rh/CN/A (Pre-installed)>80% cis<20% (trans)Moderate / High Cost
C: Hydroboration BH3-THF, H2O2/NaOHPoor (~1:1 Mixture)Moderate trans30-40%Poor / High Cost

Workflow and Stereochemical Visualization

To understand why Route A is the industry standard, we must visualize the stereoelectronic control that governs the reaction. The nucleophilic ring-opening of epoxypiperidines is a foundational mechanism, mirroring highly selective pathways seen even in the biosynthesis of complex DNA-alkylating agents[5].

Workflow A 1-Boc-1,2,3,6- tetrahydropyridine B mCPBA Epoxidation A->B C 1-Boc-3,4- epoxypiperidine B->C D NaOMe / MeOH Ring Opening C->D Regioselective Attack at C4 E 1-Boc-4-methoxy- piperidin-3-ol D->E Anti-addition (trans) F TFA / DCM Deprotection E->F G (3R,4R)-rel-4-Methoxy piperidin-3-ol F->G

Workflow for the stereoselective synthesis of trans-4-methoxypiperidin-3-ol via epoxide opening.

Stereochemistry Epoxide 3,4-Epoxypiperidine (Half-Chair Conformer) Attack Nucleophilic Attack (MeO⁻) at C4 Position Epoxide->Attack Fürst-Plattner Rule Diaxial Diaxial Intermediate (Trans-Diaxial Opening) Attack->Diaxial Stereoelectronic Control RingFlip Ring Flip to Diequatorial Conformer Diaxial->RingFlip Thermodynamic Equilibration Product Trans-4-Methoxypiperidin-3-ol (rel-3R,4R) RingFlip->Product

Stereochemical logic of the Fürst-Plattner rule dictating trans-diaxial epoxide ring opening.

Self-Validating Experimental Protocol: Route A

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each chemical transformation is paired with a specific analytical checkpoint to confirm causality and success before proceeding.

Step 1: Epoxidation of 1-Boc-1,2,3,6-tetrahydropyridine
  • Procedure: Dissolve 1-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C. Portion-wise, add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Causality: Cooling to 0 °C suppresses oxidative cleavage side reactions. The bulky Boc group forces the epoxidation to occur predominantly from the less hindered face, though relative stereochemistry at this stage is moot as the ring is symmetric.

  • In-Process Validation: Quench an aliquot with saturated Na₂S₂O₃. Perform TLC (Hexanes/EtOAc 7:3) and visualize with KMnO₄ stain. The starting alkene (fast-eluting) will immediately stain bright yellow. The successful formation of the epoxide is confirmed by a slower-eluting spot that also stains yellow against the purple background.

Step 2: Regioselective Methanolysis
  • Procedure: Isolate the crude 1-Boc-3,4-epoxypiperidine and dissolve it in anhydrous methanol. Add sodium methoxide (NaOMe, 1.5 equiv) and heat the mixture to reflux (65 °C) for 12 hours.

  • Causality: Methoxide is a hard nucleophile. It attacks the C4 position because the C3 position is electronically deactivated by the adjacent electron-withdrawing N-Boc group. The attack occurs in an S_N2 fashion, inverting the stereocenter at C4 and resulting in the trans relationship.

  • In-Process Validation: Isolate the intermediate via aqueous workup. Validate via ¹H NMR (CDCl₃). Critical Checkpoint: The proton at C3 should appear as a multiplet or doublet of doublets with a large coupling constant ( J3,4​≈9−10 Hz). This large J -value is the definitive proof of a trans-diaxial relationship between the H3 and H4 protons, confirming the rel-(3R,4R) configuration.

Step 3: Deprotection
  • Procedure: Dissolve the 1-Boc-4-methoxypiperidin-3-ol in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the TFA salt of the product.

  • Causality: The highly acidic TFA quantitatively cleaves the tert-butyl carbamate, releasing the free secondary amine as a stable salt.

  • Final Validation: Analyze the final solid via LC-MS. The mass spectrum must show a clean [M+H]⁺ peak at m/z 132.1. The absence of an m/z 232.1 peak confirms complete deprotection.

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • WO2021133809A1 - Inhibitors of mutant forms of egfr. Google Patents.
  • Inhibitors of mutant forms of egfr (Trans-(3S,4S)-l-(4-aminopyrimidin-2-yl)-4-methoxypiperidin-3-ol isolation). Google Patents.
  • Enantioselective Trans Dihydroxylation of Nonactivated C−C Double Bonds of Aliphatic Heterocycles with Sphingomonas sp. HXN-200. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Biosynthesis of DNA-Alkylating Antitumor Natural Products. PMC - NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3R,4R)-rel-4-Methoxypiperidin-3-ol proper disposal procedures

As researchers and drug development professionals, safeguarding our laboratory environment is just as critical as the precision of the assays we run. (3R,4R)-rel-4-Methoxypiperidin-3-ol is a highly valuable stereoisomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, safeguarding our laboratory environment is just as critical as the precision of the assays we run. (3R,4R)-rel-4-Methoxypiperidin-3-ol is a highly valuable stereoisomeric building block in medicinal chemistry. However, its piperidine backbone demands rigorous, chemically sound disposal logistics.

Standard solvent disposal is insufficient for this compound. Because it is a nitrogenous organic base, improper handling can lead to exothermic reactions in waste streams, and improper incineration can release toxic nitrogen oxides (NOx) into the atmosphere[1][2].

This operational guide provides immediate, step-by-step logistical and safety protocols for the disposal of (3R,4R)-rel-4-Methoxypiperidin-3-ol, engineered to ensure regulatory compliance and laboratory safety.

Executive Summary & Chemical Profile

Before executing any disposal protocol, personnel must understand the physicochemical properties driving the compound's behavior. The table below summarizes the quantitative data and operational implications for (3R,4R)-rel-4-Methoxypiperidin-3-ol and its hydrochloride salt.

Property / HazardSpecification / ClassificationOperational Implication
Molecular Weight 131.17 g/mol (Free base)Low molecular weight facilitates rapid tissue absorption; requires strict PPE.
Chemical Class Piperidine derivativeGenerates NOx upon combustion; requires scrubber-equipped incineration[1][2].
GHS Hazards H302, H315, H319Harmful if swallowed; causes skin/eye irritation. Mandatory use of nitrile gloves and goggles.
Aqueous Behavior Miscible, weakly basicAqueous waste streams must be neutralized to pH 6–8 before final disposal[3].
Incompatibilities Strong oxidizing agents, acidsMust be segregated from strongly acidic waste streams to prevent exothermic reactions[1].

Waste Segregation & Disposal Workflows

To prevent cross-contamination and dangerous chemical incompatibilities, waste containing (3R,4R)-rel-4-Methoxypiperidin-3-ol must be strictly segregated. The following diagram illustrates the logical routing for all waste streams associated with this compound.

G N1 (3R,4R)-rel-4-Methoxypiperidin-3-ol Waste Generation N2 Liquid Waste Stream N1->N2 N3 Solid Waste Stream (Contaminated PPE/Vials) N1->N3 N4 Aqueous Solutions N2->N4 N5 Organic Solvents N2->N5 N8 Licensed Hazardous Waste Disposal N3->N8 N6 pH Neutralization (Target pH 6-8) N4->N6 N7 High-Temp Incineration (w/ NOx Scrubber) N5->N7 N6->N8 N7->N8

Workflow for the segregation, treatment, and disposal of piperidine derivative laboratory waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint has been successfully cleared.

Protocol A: Organic Liquid Waste Handling

Because the compound contains a piperidine ring, combustion of its organic waste will generate hazardous carbon monoxide and nitrogen oxides (NOx)[1]. It must be routed to a facility capable of extreme high-temperature destruction.

  • Segregation: Collect all solvent-based waste containing the compound in a designated, chemically compatible (e.g., HDPE or glass) "Non-Halogenated Organic Waste" container. (Note: If mixed with DCM or chloroform during extraction, route to "Halogenated Waste").

  • Labeling: Clearly label the container with the full chemical name, "Hazardous Waste," and applicable GHS pictograms (Corrosive/Irritant)[4].

  • Storage: Store in a secondary containment tray within a flammables cabinet, strictly isolated from strong oxidizing agents[1].

  • Disposal: Transfer to a licensed hazardous waste contractor for high-temperature incineration (combustion zone > 1000°C) equipped with an acid-gas/NOx wet scrubber[2].

  • Validation Checkpoint: Visually inspect the waste container for phase separation or gas evolution (bubbling) before sealing. Gas evolution indicates an ongoing incompatible reaction; do not seal the container if bubbling is observed.

Protocol B: Aqueous Waste Neutralization

The secondary amine in (3R,4R)-rel-4-Methoxypiperidin-3-ol acts as a weak base, which can cause regulatory pH violations if discharged directly into institutional aqueous waste streams[3].

  • Assessment: Measure the initial pH of the aqueous waste stream using a calibrated pH meter.

  • Titration: Slowly add a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) dropwise while stirring continuously. Causality: Exothermic acid-base neutralization reactions can occur; slow addition prevents localized boiling, vapor release, and splashing.

  • Verification: Confirm the final pH is stable between 6.0 and 8.0.

  • Disposal: Once neutralized, transfer the solution to the designated "Aqueous Hazardous Waste" container. Never pour piperidine derivatives down the drain[1].

  • Validation Checkpoint: Use a secondary pH indicator strip after 5 minutes of continuous stirring to ensure no delayed buffering effect has caused the pH to drift outside the safe 6.0–8.0 range.

Protocol C: Solid Waste & Consumables
  • Collection: Place all contaminated consumables (weigh boats, pipette tips, nitrile gloves) into a puncture-resistant, biohazard-style solid waste bin lined with a heavy-duty plastic bag[4].

  • Empty Containers: Triple-rinse empty reagent bottles with a compatible solvent (e.g., ethanol). Collect the rinsate in the Organic Liquid Waste container[4].

  • Defacing: Deface the original chemical label on the rinsed bottle before disposing of it as institutional solid waste.

  • Validation Checkpoint: Ensure the triple-rinsed container emits no residual amine odor (a distinct "fishy" or pepper-like scent) before defacing the label[5]. If an odor persists, perform a fourth rinse.

Emergency Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate inhalation and contact risks.

  • Evacuation & Ventilation: Clear the immediate area of non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to prevent vapor accumulation[1][4].

  • PPE Donning: Equip a flame-retardant lab coat, heavy-duty nitrile gloves, and chemical safety goggles/face shield[4].

  • Containment: Surround the spill with a non-combustible absorbent material such as vermiculite, dry sand, or earth[4]. Causality: Combustible absorbents like paper towels can react with basic amines or act as a wick, drastically increasing fire risk.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container[1].

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the wash water into the aqueous waste stream.

  • Validation Checkpoint: After decontamination, wipe the spill area with a damp pH test strip. A neutral reading (pH ~7) confirms the complete removal of the basic piperidine residue.

References

  • Sigma-Aldrich. "trans-4-methoxypiperidin-3-ol hydrochloride | 2055841-02-4". sigmaaldrich.com.
  • BenchChem. "Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • National Center for Biotechnology Information. "Piperidine | C5H11N | CID 8082 - PubChem". nih.gov.
  • U.S. Environmental Protection Agency (EPA).
  • Thermo Fisher Scientific.
  • ChemSupply Australia. "Safety Data Sheet PIPERIDINE". chemsupply.com.au.

Sources

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